Product packaging for Disperse Black 9(Cat. No.:CAS No. 20721-50-0)

Disperse Black 9

Cat. No.: B1585380
CAS No.: 20721-50-0
M. Wt: 300.36 g/mol
InChI Key: NZKTVPCPQIEVQT-UHFFFAOYSA-N
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Description

Disperse Black 9 is an organic molecular entity. It has a role as a dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N4O2 B1585380 Disperse Black 9 CAS No. 20721-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKTVPCPQIEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066645
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-50-0, 12222-69-4
Record name Disperse Black 9
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Record name 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis-
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Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Record name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol
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Record name 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLACK 9
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Black 9 is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive synthesis protocol. The synthesis involves a three-step process commencing with the diazotization of 4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline, and culminating in the reduction of the nitro intermediate to yield the final product. This document outlines the specific experimental procedures, quantitative data, and a visual representation of the synthesis pathway to support research and development activities.

Chemical Structure and Properties

This compound is chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol . Its structure consists of a central azo bridge (-N=N-) connecting a p-phenylenediamine moiety to an N,N-bis(2-hydroxyethyl)aniline group.

Chemical Structure:

Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1]
Molecular Formula C₁₆H₂₀N₄O₂[1][2]
Molecular Weight 300.36 g/mol [2][3]
CAS Number 20721-50-0, 12222-69-4
Appearance Dark brown granules or faint orange to very dark orange powder
Melting Point 157-160 °C
Solubility Soluble in ethanol, acetone, and benzene

It is important to note that commercial this compound can be a mixture of the primary chemical compound with a dispersing agent, such as lignosulphate, at approximately a 50:50 ratio.

Synthesis of this compound

The synthesis of this compound is a well-established three-stage process:

  • Diazotization of 4-nitroaniline.

  • Azo coupling of the resulting diazonium salt with N,N-bis(2-hydroxyethyl)aniline to form a nitro-substituted azo intermediate.

  • Reduction of the nitro group to an amino group to yield the final this compound.

A schematic of the overall synthesis pathway is presented below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction 4-Nitroaniline 4-Nitroaniline Diazonium Salt Diazonium Salt 4-Nitroaniline->Diazonium Salt NaNO₂, HCl, 0-5°C Nitro Intermediate Nitro Intermediate Diazonium Salt->Nitro Intermediate Coupling N,N-bis(2-hydroxyethyl)aniline N,N-bis(2-hydroxyethyl)aniline This compound This compound Nitro Intermediate->this compound Reducing Agent (e.g., Na₂S)

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

This initial step converts the primary aromatic amine, 4-nitroaniline, into a reactive diazonium salt.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-Nitroaniline138.121.380.01
Sodium Nitrite69.000.760.011
Hydrochloric Acid (conc.)36.46~5 mL-
Deionized Water18.02~15 mL-

Procedure:

  • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of deionized water and 5 mL of concentrated hydrochloric acid. Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride. This solution should be used immediately in the subsequent step.

The diazonium salt is then reacted with the coupling agent, N,N-bis(2-hydroxyethyl)aniline, to form the azo dye intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
N,N-bis(2-hydroxyethyl)aniline181.231.810.01
Sodium Acetate (saturated solution)82.03As needed-
Ethanol46.0710 mL-
Deionized Water18.0210 mL-

Procedure:

  • In a 250 mL beaker, dissolve 1.81 g (0.01 mol) of N,N-bis(2-hydroxyethyl)aniline in a mixture of 10 mL of ethanol and 10 mL of deionized water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the cooled N,N-bis(2-hydroxyethyl)aniline solution with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed. The formation of a colored precipitate indicates the formation of the azo intermediate.

  • Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the precipitated nitro intermediate by filtration, wash it thoroughly with cold water, and dry it.

The final step involves the reduction of the nitro group on the azo intermediate to an amino group to yield this compound. A common and effective method for this transformation is the use of sodium sulfide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Nitro Azo Intermediate346.363.460.01
Sodium Sulfide (Na₂S·9H₂O)240.18~7.2~0.03
Deionized Water18.02~100 mL-

Procedure:

  • Suspend the dried nitro azo intermediate (3.46 g, 0.01 mol) in approximately 50 mL of deionized water in a suitable reaction vessel.

  • In a separate beaker, dissolve approximately 7.2 g (0.03 mol) of sodium sulfide nonahydrate in 50 mL of deionized water.

  • Slowly add the sodium sulfide solution to the suspension of the nitro azo intermediate with stirring.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC). The color of the reaction mixture will change as the reduction proceeds.

  • After the reaction is complete, cool the mixture to room temperature. The this compound product will precipitate out of the solution.

  • Collect the crude this compound by filtration.

  • Wash the product with a dilute solution of acetic acid to neutralize any remaining sulfide and then with copious amounts of water until the filtrate is neutral.

  • Dry the purified this compound in a vacuum oven at a low temperature.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

StepReactant 1Reactant 2Key ReagentsTemperature (°C)pH
1. Diazotization 4-Nitroaniline (0.01 mol)Sodium Nitrite (0.011 mol)HCl0-5Acidic
2. Azo Coupling 4-Nitrobenzenediazonium chloride (0.01 mol)N,N-bis(2-hydroxyethyl)aniline (0.01 mol)Sodium Acetate0-54-5
3. Reduction Nitro Azo Intermediate (0.01 mol)Sodium Sulfide (approx. 0.03 mol)-60-70Basic

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and a detailed, three-step synthesis of this compound. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale preparation of this important azo dye. The successful synthesis relies on careful control of reaction conditions, particularly temperature and pH, at each stage of the process. This information is intended to be a valuable resource for researchers and scientists working in the fields of dye chemistry, materials science, and related disciplines.

References

Disperse Black 9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Disperse Black 9

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the dye's chemical and physical properties, manufacturing processes, analytical methodologies, and toxicological profile.

Chemical Identity and Properties

This compound is a monoazo dye known for its use in coloring synthetic fibers and, to a lesser extent, in cosmetics such as non-oxidative hair dye formulations. Its chemical identity and key properties are summarized below.

Data Presentation: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[PubChem]
Synonyms C.I. 111301, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol[Santa Cruz Biotechnology]
CAS Number 20721-50-0 (Current), 12222-69-4 (Deprecated)[PubChem]
Molecular Formula C₁₆H₂₀N₄O₂[PubChem]
Molecular Weight 300.36 g/mol [PubChem]
Appearance Violet dye[MedchemExpress.com]
Solubility Sparingly soluble in water, soluble in organic solvents[Santa Cruz Biotechnology]

Manufacturing and Synthesis

The industrial synthesis of this compound is a multi-step process involving well-established azo dye chemistry.

Synthesis Pathway

The manufacturing process can be summarized in three main stages:

  • Diazotization: An aromatic amine, typically 4-nitrobenzenamine, is converted into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N,N-dihydroxyethylaniline, to form the azo chromophore.[1]

  • Reduction: The nitro group on the initial aromatic amine is reduced to an amino group, yielding the final this compound molecule.[1]

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound begins with the diazotization of 4-nitroaniline. This is achieved by reacting it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a controlled temperature of 0-5°C to form the diazonium salt.[1] This reactive intermediate is then coupled with N,N-dihydroxyethylaniline. The subsequent step involves the reduction of the nitro group to an amine, which completes the synthesis of the dye.[1] The crude product is then purified, often through recrystallization, washed to remove residual salts and acids, and dried to a powder.

Analytical Methodology: Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the primary method for assessing the purity of this compound.

  • Objective: To quantify the main dye component and detect synthesis-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Mobile Phase: A suitable gradient of organic solvents (e.g., acetonitrile) and buffered aqueous solutions.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Detection: The wavelength for detection is set based on the absorbance maximum of the dye, for instance, at 436 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of methanol and water, and then diluted to various concentrations for calibration. For stability testing, the dye has been formulated in 0.5% (w/v) methylcellulose solution in water or DMSO.

  • Analysis: The retention time and peak area of the main component are compared against a reference standard to determine purity. Commercial lots of this compound used for toxicological testing have shown a dye content of approximately 52.6%, often mixed with lignosulfate as a dispersant.

Toxicology and Biocompatibility

This compound has undergone toxicological evaluation, particularly in the context of its use in hair dye formulations.

Data Presentation: Toxicological Summary

EndpointResultReference
Acute Oral Toxicity Slightly toxic to practically nontoxic[Cosmetics Info]
Acute Intraperitoneal Toxicity Practically nontoxic[Cosmetics Info]
Eye Irritation Non-irritating[Cosmetics Info]
Skin Irritation Non-irritating[Cosmetics Info]
Skin Sensitization Not sensitizing in some studies, but a sensitizing potential cannot be excluded[Cosmetics Info, European Commission]
Mutagenicity Non-mutagenic in four different assay systems[Cosmetics Info]
Carcinogenicity A hair dye formulation containing the dye was not carcinogenic when applied dermally in a lab test.[Cosmetics Info]
Cytotoxicity Moderate cytotoxic effect on human hepatoma (HepG-2) cells[Benchchem]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use as a hair dye ingredient at the concentrations found in commercial products. [Cosmetics Info] In the European Union, its use in non-oxidative hair dye products is permitted at a maximum concentration of 0.3%. [Cosmetics Info]

Environmental Fate and Degradation

As an azo dye, the environmental degradation of this compound is a key consideration. The primary degradation pathway involves the reductive cleavage of the azo bond (-N=N-). This process is more likely to occur under anaerobic conditions, such as in sediments, leading to the formation of aromatic amines. The dye is generally persistent under aerobic environmental conditions. Advanced oxidation processes, such as those using Fenton's reagent, can also degrade the dye by generating hydroxyl radicals that attack the azo linkage.

Visualized Workflows and Pathways

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reduction Step 3: Reduction cluster_purification Step 4: Purification A 4-Nitrobenzenamine B NaNO₂ + HCl (0-5°C) A->B C Diazonium Salt Intermediate B->C E Nitro-Azo Intermediate C->E Coupling Reaction D N,N-dihydroxyethylaniline D->E G This compound (Crude) E->G Reduction of Nitro Group F Reducing Agent (e.g., Na₂S) F->G H Washing & Drying G->H I Final Product: this compound Powder H->I

Caption: A diagram illustrating the multi-step synthesis of this compound.

HPLC_Analysis_Workflow Analytical Workflow for this compound Purity A Sample Preparation (Dissolve in DMSO) B Injection into HPLC System A->B C Separation on C18 Column (Reversed-Phase) B->C D UV Detection (e.g., 436 nm) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration & Comparison to Standard) E->F G Result: Purity (%) F->G

Caption: Workflow for assessing the purity of this compound via HPLC.

Degradation_Pathway Environmental Degradation Pathway of this compound A This compound (Azo Dye) B Anaerobic Conditions (e.g., Sediments) A->B C Reductive Cleavage of Azo Bond (-N=N-) A->C B->C D Formation of Aromatic Amines C->D

Caption: The primary anaerobic degradation pathway for this compound.

References

Solubility of Disperse Black 9 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Black 9 in various organic solvents. This information is critical for a range of applications, from textile dyeing and ink formulation to its use as a non-volatile coloring agent in scientific research and product development. This document compiles available quantitative data, details a representative experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Quantitative Solubility Data

This compound (CAS No. 12222-69-4), a monoazo dye, is characterized by its lipophilic nature, which renders it sparingly soluble in water but soluble in several organic solvents.[1] The following table summarizes the available quantitative solubility data for this compound.

SolventChemical FormulaSolubility (mg/mL)Temperature (°C)
EthanolC₂H₅OH28.3 – 42.5Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO95.8 – 146.8Not Specified
WaterH₂O0.82 – 1.24Not Specified

Data sourced from the European Commission, Scientific Committee on Consumer Safety (SCCS), Opinion on this compound (SCCS/1233/09). The document does not specify the experimental conditions under which this data was obtained.

Experimental Protocol for Solubility Determination

While the precise methodology used to obtain the data above was not detailed in the source document, a standard and widely accepted method for determining the solubility of dyes in organic solvents is the Saturation Shake-Flask Method followed by spectrophotometric or gravimetric analysis. This protocol is analogous to the OECD Test Guideline 105 for water solubility and can be adapted for organic solvents.

Objective

To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvent of interest (e.g., ethanol, DMSO, acetone)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or a drying oven and desiccator

Methodology

Part 1: Preparation of a Saturated Solution

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials or flasks. The excess solid is crucial to ensure that the solvent becomes saturated.

  • Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time.

  • Sedimentation: After equilibration, allow the vials to stand at the same constant temperature for several hours to allow the excess solid to settle.

Part 2: Analysis of the Saturated Solution

Two common methods for determining the concentration of the dissolved dye are spectrophotometry and gravimetric analysis.

A. Spectrophotometric Method

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the solvent. Scan the solution with a UV-Vis spectrophotometer to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Carefully withdraw a sample of the clear supernatant from the equilibrated vials. To avoid disturbing the sediment, this is often done with a syringe. Filter the sample through a 0.45 µm syringe filter into a clean vial.

  • Dilution and Measurement: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of this compound in the solvent is then calculated by accounting for the dilution factor.

B. Gravimetric Method

  • Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed volumetric pipette after filtration through a 0.45 µm syringe filter.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. A vacuum oven is recommended for heat-sensitive compounds.

  • Drying to a Constant Weight: Continue drying until all the solvent has evaporated. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation: The mass of the dissolved dye is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility is then calculated by dividing the mass of the dye by the volume of the solution taken.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the saturation shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_spectro Spectrophotometric Method cluster_grav Gravimetric Method start Add excess this compound to vials add_solvent Add known volume of organic solvent start->add_solvent equilibrate Equilibrate in thermostatic shaker (24-48h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter_spectro Filter supernatant settle->filter_spectro filter_grav Filter known volume of supernatant settle->filter_grav dilute Dilute filtrate filter_spectro->dilute measure_abs Measure absorbance at λmax dilute->measure_abs calc_spectro Calculate concentration from calibration curve measure_abs->calc_spectro end Solubility Determined calc_spectro->end evaporate Evaporate solvent filter_grav->evaporate dry Dry to constant weight evaporate->dry calc_grav Calculate mass of residue dry->calc_grav calc_grav->end

Workflow for Solubility Determination

References

Spectroscopic Properties of Disperse Black 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester.[1] Its chemical structure, 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, imparts a deep black hue and determines its interactions with various substrates and solvents.[2][3] Understanding the spectroscopic properties of this compound is crucial for its application in material science, analytical chemistry, and for assessing its environmental impact and degradation pathways. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a visualization of its synthesis and degradation pathways.

Core Spectroscopic Properties

The electronic absorption and emission characteristics of this compound are fundamental to its color and potential applications in areas requiring specific light absorption or fluorescence. These properties are primarily investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a dye reveals the wavelengths of light it absorbs, which is directly related to its color. The maximum absorption wavelength (λmax) is a key parameter indicating the energy of the most probable electronic transition. For this compound, the chromophore responsible for its color is the extended π-system of the azobenzene structure.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. While this compound is primarily used as a colorant, understanding its fluorescence characteristics, such as its emission spectrum and quantum yield, can be valuable for specialized applications, including the development of fluorescent probes or sensors. The fluorescence of this compound and its derivatives can be influenced by factors such as solvent polarity and complexation with metal ions.

Data Presentation

The following tables summarize the available quantitative data for the spectroscopic and related properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₂₀N₄O₂[1]
Molecular Weight 300.36 g/mol [1]
IUPAC Name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
CAS Number 12222-69-4
Melting Point 157-160 °C
Solubility in Water 0.82 – 1.24 mg/mL
Solubility in Ethanol 28.3 – 42.5 mg/mL
Solubility in DMSO 95.8 – 146.8 mg/mL

Table 2: UV-Visible Absorption Properties of this compound

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Water461≥20000
Note:\multicolumn{3}{l}{Data on λmax in a wider range of solvents and corresponding molar absorptivity values are limited in publicly available literature.}

Table 3: Photoluminescence Properties of this compound

PropertyValueReference
Emission Maximum (λem) Not available in cited literature
Fluorescence Quantum Yield (Φf) Not available in cited literature
Note:\multicolumn{3}{l}{Specific quantitative data on the fluorescence emission and quantum yield of this compound are not readily available in the reviewed literature. Complexation with metal ions has been shown to cause a red shift in the emission spectra of its derivatives.}

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

a. Materials and Equipment:

  • This compound

  • Spectrophotometric grade solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a cuvette with one of the standard solutions and then fill it. Place the cuvette in the sample beam and record the absorption spectrum.

  • Repeat for all Standards: Repeat the measurement for all prepared standard solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of this compound.

a. Materials and Equipment:

  • This compound

  • Spectrophotometric grade solvents

  • Volumetric flasks and pipettes

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

b. Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation wavelength (ideally at the λmax determined from UV-Vis spectroscopy). Set the desired emission wavelength range.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for any background fluorescence and Raman scattering from the solvent.

  • Sample Measurement: Place the cuvette containing the this compound solution in the sample holder and record the fluorescence emission spectrum.

  • Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as this compound.

    • Measure the absorption spectra of both the standard and this compound solutions at the same excitation wavelength.

    • Measure the fluorescence emission spectra of both the standard and this compound solutions under identical experimental conditions.

    • Calculate the integrated fluorescence intensities of both spectra.

    • The quantum yield of this compound can then be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of this compound via Azo Coupling

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_reduction Reduction 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye_Intermediate Intermediate Azo Dye Diazonium_Salt->Azo_Dye_Intermediate Coupling Coupling_Component N,N-bis(2-hydroxyethyl)aniline Disperse_Black_9 This compound Azo_Dye_Intermediate->Disperse_Black_9 Reduction of Nitro Group (e.g., Na2S)

Caption: Synthesis pathway of this compound.

Sonochemical Degradation Pathway of Azo Dyes

Sonochemical degradation utilizes acoustic cavitation to generate highly reactive radicals that can break down dye molecules. The primary mechanism involves the attack of hydroxyl radicals on the azo bond.

G Azo_Dye This compound (Azo Dye) Cleavage Azo Bond Cleavage Azo_Dye->Cleavage Radical Attack Ultrasound Ultrasound Cavitation Acoustic Cavitation Ultrasound->Cavitation Radicals •OH, H• Cavitation->Radicals H2O -> •OH + H• Intermediates Aromatic Amines & Phenolic Intermediates Cleavage->Intermediates Mineralization Mineralization Products (CO2, H2O, NO3⁻) Intermediates->Mineralization Further Oxidation

Caption: Sonochemical degradation of this compound.

Fenton-Based Degradation Pathway of Azo Dyes

The Fenton process involves the reaction of ferrous ions with hydrogen peroxide to generate highly reactive hydroxyl radicals, which are effective in degrading organic pollutants like azo dyes.

G Fenton_Reagents Fe²⁺ + H₂O₂ Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reagents->Hydroxyl_Radical Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Degradation_Step1 Oxidative Attack on Azo Bond Azo_Dye This compound (Azo Dye) Azo_Dye->Degradation_Step1 Intermediates Aromatic Intermediates (e.g., anilines, phenols) Degradation_Step1->Intermediates Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation by •OH

Caption: Fenton-based degradation of this compound.

References

Mechanism of action of Disperse Black 9 in dyeing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of C.I. Disperse Black 9 in the Dyeing of Polyester

Introduction

C.I. This compound is a monoazo dye designated with the Colour Index constitution number 111301.[1] Its chemical identity is 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol, with the molecular formula C₁₆H₂₀N₄O₂.[1] As a member of the disperse dye class, it is a non-ionic, sparingly water-soluble colorant specifically engineered for dyeing hydrophobic synthetic fibers, most notably polyester.[2]

The dyeing mechanism is not a chemical reaction but a physical process wherein the dye transfers from an aqueous dispersion into the amorphous regions of the polyester fiber, forming a stable solid solution.[3] This guide provides a detailed examination of this mechanism, the primary dyeing methodologies, relevant process data, and standardized experimental protocols. It is important to note that while this compound refers to a specific chemical entity, commercial black disperse dyes are often formulated mixtures of navy blue, red, and yellow/orange components to achieve a deep, neutral black shade.

Core Mechanism of Action on Polyester Fibers

The dyeing of polyester with this compound is a multi-stage process governed by the principles of diffusion and intermolecular attraction. The entire process is predicated on the dye's hydrophobic nature and the physical changes induced in the polyester fiber by high temperatures.

The process can be summarized in four key stages:

  • Dispersion in the Dyebath: Due to its low water solubility, the dye is milled into fine particles and maintained as a stable aqueous dispersion using anionic dispersing agents like lignosulfonates. These agents adsorb onto the dye particle surface, preventing aggregation and ensuring a uniform suspension in the dye bath.

  • Adsorption onto the Fiber Surface: A small quantity of the dispersed dye dissolves in the water, creating a saturated solution of single dye molecules. These individual molecules are then transported through the aqueous medium and adsorb onto the surface of the hydrophobic polyester fiber.

  • Diffusion into the Fiber Matrix: This is the rate-determining step in the dyeing process. At elevated temperatures (typically >100°C), the molecular chains in the amorphous regions of the polyester fiber undergo significant thermal motion. This increased vibration opens up temporary voids or pores within the fiber structure, allowing the adsorbed dye molecules to diffuse from the surface into the fiber's interior.

  • Fixation within the Fiber: Once inside the fiber matrix, the dye molecules are held in place by relatively weak intermolecular forces, primarily van der Waals forces and hydrophobic interactions with the polymer chains. Upon cooling, the fiber structure contracts, trapping the dye molecules within the amorphous regions and forming a stable solid solution.

The following diagram illustrates this fundamental mechanism.

Disperse_Dye_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber A Disperse Dye Particles (Aggregated) C Stable Dispersion (Fine Particles) A->C Milling & Stabilization B Dispersing Agent B->C D Single Dye Molecules (Dissolved in Water) C->D Equilibrium E Fiber Surface D->E Adsorption F Amorphous Regions of Fiber E->F Diffusion (Rate-Limiting Step) Driven by High Temperature G Final Dyed Fiber (Solid Solution) F->G Fixation (van der Waals forces) & Cooling

Caption: General mechanism of disperse dyeing on polyester fibers.

Key Dyeing Methodologies

Two primary industrial methods are employed for dyeing polyester with this compound: High-Temperature Exhaust Dyeing and Continuous Thermosol Dyeing.

High-Temperature Exhaust Dyeing

This is a batch process where the polyester material (in yarn or fabric form) is dyed in a pressurized vessel.

  • Process: The material is circulated in the dyebath at temperatures between 120°C and 130°C. The high pressure prevents the water from boiling, while the high temperature provides the necessary energy to swell the fiber and facilitate dye diffusion.

  • Auxiliaries: A typical dyebath formulation includes the disperse dye, a dispersing agent, and a pH buffer to maintain an acidic pH of 4.5-5.5, which is optimal for dye stability and uptake.

  • Post-Treatment: After dyeing, a "reduction clearing" process is essential to remove any dye particles adhering to the fiber surface. This treatment, typically with sodium hydrosulfite and caustic soda, ensures optimal wet fastness properties.

Continuous Thermosol Dyeing

The Thermosol process is a continuous method ideal for dyeing woven fabrics, particularly polyester/cotton blends.

  • Process: The fabric is first padded through a bath containing the dye dispersion and a migration inhibitor. It is then dried carefully, often with infrared pre-dryers, to prevent dye migration. Finally, the dry fabric is passed through a chamber with hot air or over heated contact surfaces at 190°C to 220°C for 60-90 seconds.

  • Mechanism: At this high temperature, the dye sublimes (transforms directly from solid to gas) and the polyester fiber absorbs the dye vapor. The dye then rapidly diffuses into the fiber matrix.

  • Advantages: This method is highly efficient for large production runs and minimizes water usage compared to exhaust dyeing.

The diagram below contrasts the workflows of these two key processes.

Dyeing_Workflows cluster_exhaust High-Temperature Exhaust Dyeing (Batch) cluster_thermosol Continuous Thermosol Dyeing A1 Prepare Dyebath (Dye, Dispersant, pH 4.5-5.5) A2 Load Polyester & Seal Vessel A1->A2 A3 Ramp Temperature to 130°C (High Pressure) A2->A3 A4 Hold for 30-60 min A3->A4 A5 Cool & Rinse A4->A5 A6 Reduction Clearing (70-80°C) A5->A6 A7 Final Rinse & Dry A6->A7 B1 Prepare Pad-Bath (Dye, Migration Inhibitor) B2 Pad Fabric B1->B2 B3 Pre-Dry with IR B2->B3 B4 Thermofixation (190-220°C for 60-90s) B3->B4 B5 Washing / Reduction Clearing B4->B5 B6 Final Rinse & Dry B5->B6

Caption: Comparison of Exhaust and Thermosol dyeing workflows.

Data Presentation

Quantitative data for the dyeing performance of C.I. This compound is not extensively available in consolidated formats. The tables below summarize typical process parameters and reported fastness properties.

Table 1: Typical Process Parameters for Dyeing Polyester

Parameter Exhaust Dyeing Thermosol Dyeing
Temperature 120 - 130 °C 190 - 220 °C
Time 30 - 60 minutes 60 - 90 seconds
pH 4.5 - 5.5 (Acidic) Not applicable in heat phase

| Key Auxiliaries | Dispersing Agent, pH Buffer | Migration Inhibitor |

Table 2: Reported Fastness Properties of C.I. This compound on Polyamide (Note: Data on polyester is not specified in the source, polyamide data is presented as an indicator.)

Fastness Test ISO Method Rating AATCC Method Rating
Light Fastness 4 4
Washing Fastness (Fading) 4-5 4-5
Washing Fastness (Staining) 3-4 4
Perspiration Fastness (Fading) 5 4-5
Perspiration Fastness (Staining) 5 4-5
Ironing Fastness 2-3 3-4

Source: World dye variety

Experimental Protocols

Protocol for Laboratory Exhaust Dyeing of Polyester

This protocol describes a typical procedure for dyeing a 10g polyester fabric sample in a laboratory-scale high-temperature beaker dyeing machine.

Materials & Reagents:

  • 10g pre-scoured polyester fabric

  • C.I. This compound (e.g., 2% on weight of fiber, owf)

  • Anionic dispersing agent (e.g., 1 g/L)

  • Acetic acid (to adjust pH)

  • Ammonium sulfate (buffer, e.g., 1 g/L)

  • Sodium hydrosulfite

  • Sodium hydroxide (Caustic soda)

  • Deionized water

Procedure:

  • Dyebath Preparation: Set the liquor ratio to 10:1 (100mL total volume for 10g fabric). In the dyeing vessel, add 80mL of water, 1.0 g/L dispersing agent, and 1.0 g/L ammonium sulfate.

  • pH Adjustment: Adjust the pH of the bath to 5.0 using acetic acid.

  • Dye Dispersion: Separately, prepare the dye dispersion. Weigh 0.2g of this compound (2% owf). Make a smooth paste with a small amount of dispersing agent and cold water. Gradually add hot water (~50°C) to the paste while stirring to create a fine dispersion.

  • Dyeing Cycle:

    • Add the dye dispersion to the dyebath and make up the final volume to 100mL.

    • Introduce the polyester fabric sample.

    • Seal the vessel and place it in the dyeing machine.

    • Raise the temperature from ambient to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45 minutes.

    • Cool the vessel down to 70°C at a rate of 3°C/minute.

  • Rinsing: Remove the fabric from the dyebath and rinse thoroughly with warm water, then cold water.

Protocol for Reduction Clearing

This after-treatment is critical for removing surface dye and achieving good fastness.

Procedure:

  • Bath Preparation: Prepare a new bath at a 10:1 liquor ratio with fresh water. Add 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

  • Treatment: Introduce the rinsed, dyed fabric into this bath. Heat to 70-80°C and hold for 20 minutes.

  • Final Rinsing & Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water followed by cold water until the water runs clear.

    • Perform a final neutralization rinse in a bath containing 0.5-1.0 g/L acetic acid for 5 minutes.

    • Rinse one final time with cold water.

  • Drying: Squeeze the excess water from the fabric and allow it to air-dry or dry in an oven at a low temperature.

References

A Technical Guide to Disperse Black 9: A Monoazo Dye

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Disperse Black 9, a monoazo dye of significant industrial importance. The document details its chemical and physical properties, core synthetic pathways, and established experimental protocols for its synthesis, analysis, and application. Quantitative data regarding its physicochemical properties and toxicological profile are summarized for comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering an in-depth look at the dye's characteristics and its role as a key colorant for hydrophobic fibers and in cosmetic formulations.

Introduction

Overview of Disperse Dyes

Disperse dyes are a class of non-ionic colorants characterized by their low solubility in water.[1][2] This property makes them uniquely suitable for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[2][3][4] The dyeing mechanism involves the application of the dye from a fine aqueous dispersion. At elevated temperatures, the dye molecules vaporize and diffuse into the amorphous regions of the polymer fibers, where they are held by van der Waals forces and dipole-dipole interactions.

Introduction to this compound

This compound, also identified by the Colour Index name C.I. 111301, is a synthetic organic compound classified as a monoazo dye. Its molecular structure contains a single azo group (-N=N-) which acts as the chromophore responsible for its color. It is primarily used in the textile industry for dyeing synthetic fibers and has applications in the cosmetics industry, particularly in semi-permanent hair dye formulations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application, synthesis, and analytical identification.

PropertyValueReference(s)
IUPAC Name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Synonyms C.I. This compound, C.I. 111301, 2,2'-[[4-(4-Aminophenylazo)phenyl]imino]diethanol
CAS Number 12222-69-4, 20721-50-0
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Appearance Faint orange to very dark orange or dark brown powder/granules
Melting Point 157 - 160 °C
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, and benzene

The Role as a Monoazo Dye

The Monoazo Chromophore

The defining structural feature of this compound is the aromatic azo group (-N=N-) that connects two substituted benzene rings. This chromophore is responsible for the dye's ability to absorb light in the visible spectrum, resulting in its characteristic dark color. The specific shade and properties of the dye are modulated by the auxochromic groups attached to the aromatic rings, namely the amino (-NH₂) and hydroxyethylamino (-N(CH₂CH₂OH)₂) groups.

Synthesis Pathway

The synthesis of monoazo dyes like this compound is a well-established industrial process. It follows a classical two-stage reaction:

  • Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. This reaction is highly exothermic and requires careful temperature control, usually between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a nucleophilic coupling component, such as an aniline or phenol derivative.

For this compound, the manufacturing process involves the diazotization of 4-nitrobenzenamine, coupling with N,N-dihydroxyethylaniline, and a subsequent reduction of the nitro group to form the final primary amine group.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 4-Nitrobenzenamine P1 Diazotization (NaNO₂, HCl, 0-5°C) A->P1 B N,N-dihydroxyethylaniline P2 Azo Coupling B->P2 P1->P2 Diazonium Salt Intermediate P3 Nitro Group Reduction P2->P3 Azo Intermediate D This compound P3->D

General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory-scale synthesis based on established azo dye chemistry.

  • Diazotization of 4-Nitroaniline:

    • Dissolve 1.73 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid with stirring.

    • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 20 mL of water. Cool this solution to below 5°C in an ice bath.

    • Slowly add the 4-nitroaniline solution to the cold sodium nitrite solution with vigorous stirring, maintaining the temperature between 0-5°C. The formation of the diazonium salt is observed.

  • Azo Coupling:

    • Prepare a solution of the coupling component, N,N-dihydroxyethylaniline, in an appropriate solvent.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous stirring. Maintain the temperature at 0-5°C.

    • Continue stirring the reaction mixture for an additional 1-2 hours to ensure the completion of the coupling reaction.

  • Reduction of the Nitro Group:

    • The intermediate dye containing the nitro group is isolated.

    • A suitable reducing agent (e.g., sodium sulfide or catalytic hydrogenation) is used to convert the nitro group (-NO₂) to a primary amine group (-NH₂). This step must be carefully controlled to avoid cleavage of the azo bond.

  • Isolation and Purification:

    • The final this compound dye precipitates from the reaction mixture.

    • Collect the solid product by vacuum filtration.

    • Wash the product thoroughly with deionized water until the filtrate is neutral to remove residual acids and salts.

    • Dry the purified dye powder in an oven at a suitable temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 436 nm.

  • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., DMSO). The sample is injected into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Textile Dyeing Protocol (High-Temperature Method)

This protocol is for dyeing polyester fabric with this compound.

  • Preparation of the Dye Bath:

    • Prepare a dye dispersion (e.g., 2% on weight of fabric) by making a paste of the this compound powder with a dispersing agent (e.g., sodium lignin sulfonate) and a small amount of water.

    • Gradually add this paste to the required volume of water in the dye bath with stirring.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Procedure:

    • Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 2-3°C per minute.

    • Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath rapidly to 50°C.

  • Post-Treatment:

    • Remove the dyed fabric and rinse it with cold water.

    • Perform a reduction clearing step by treating the fabric with a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80°C for 20-30 minutes to remove unfixed surface dye.

    • Thoroughly wash the fabric and air-dry.

G start Start prep Prepare Dye Bath (Dye, Dispersant, pH 4.5-5.5) start->prep load Introduce Wet Fabric (at 60°C) prep->load heat Raise Temperature to 130°C (2-3°C/min) load->heat hold Hold at 130°C (60 minutes) heat->hold cool Rapidly Cool to 50°C hold->cool rinse Rinse with Cold Water cool->rinse clear Reduction Clearing (NaOH, Na₂S₂O₄, 80°C) rinse->clear wash Final Wash and Dry clear->wash end_node End wash->end_node

High-temperature polyester dyeing workflow.

Toxicological Profile

The safety of this compound has been evaluated for its use in cosmetics. The key findings are summarized below.

Toxicological EndpointResultReference(s)
Acute Oral Toxicity Slightly toxic to practically nontoxic.
Skin Irritation Generally considered non-irritating, though some studies note potential for irritation.
Eye Irritation Can cause eye irritation.
Skin Sensitization Considered non-sensitizing in some tests, but a sensitizing potential cannot be excluded.
Mutagenicity Non-mutagenic in multiple assay systems.
Carcinogenicity Not found to be carcinogenic when applied dermally in a hair dye formulation.
Key Impurities May contain trace amounts of 4-aminobiphenyl (4-ABP), a known human carcinogen, at levels considered tolerable (e.g., 4.35 ppm).

Degradation Pathway

The environmental degradation of azo dyes like this compound is a critical area of research. A primary degradation pathway involves the cleavage of the azo bond, which is the most reactive site in the molecule. This can be initiated by highly reactive species such as hydroxyl radicals (•OH) generated during advanced oxidation processes. This cleavage breaks the chromophore, leading to decolorization and the formation of various intermediate products, primarily aromatic amines.

G DB9 This compound (Aromatic-N=N-Aromatic') Attack Azo Bond Cleavage (e.g., via •OH attack) DB9->Attack Products Intermediate Products (Aromatic Amines) Attack->Products

Conceptual degradation of this compound.

Conclusion

This compound is a technically significant monoazo dye with well-defined chemical properties and established methods for its synthesis and application. Its primary utility in dyeing hydrophobic fibers and its regulated use in cosmetics are based on its chemical structure, which allows for effective coloration through physical dispersion and diffusion. While its toxicological profile is generally favorable for its intended uses, an understanding of potential impurities and degradation pathways is essential for comprehensive safety and environmental assessment. The protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this versatile colorant.

References

Methodological & Application

Application Note and Protocol: Synthesis of High-Purity Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is an azo dye used extensively in the textile industry for dyeing synthetic fibers such as polyester and nylon, owing to its excellent colorfastness.[1] In research and development, it serves as a model compound for studying dyeing mechanisms and in materials science for coloring plastics.[2] High purity of the dye is critical for obtaining reproducible results in research applications and ensuring consistent quality in industrial processes. This document outlines a detailed protocol for the synthesis of high-purity this compound, which involves a three-step process: diazotization of 4-nitroaniline, azo coupling with N,N-bis(2-hydroxyethyl)aniline, and subsequent reduction of the nitro group.

Synthesis and Purification Overview

The synthesis of this compound is a well-established multi-step process.[2] It begins with the diazotization of 4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline. The final step involves the reduction of the nitro group to an amino group to yield the final this compound molecule.[2][3] Post-synthesis, a rigorous purification protocol is necessary to remove unreacted precursors, byproducts, and salts to achieve high purity.

Experimental Protocols

3.1. Materials and Reagents

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • N,N-bis(2-hydroxyethyl)aniline

  • Sodium Sulfide (Na₂S) or another suitable reducing agent

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

3.2. Step 1: Diazotization of 4-Nitroaniline

  • In a jacketed glass reactor, prepare a solution of 4-nitroaniline in dilute hydrochloric acid.

  • Cool the reactor to 0-5 °C using a circulating chiller. This low temperature is crucial to ensure the stability of the resulting diazonium salt.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled 4-nitroaniline solution while maintaining vigorous stirring. The temperature must be strictly maintained between 0 and 5 °C during this addition, as the reaction is exothermic.

  • Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the sodium nitrite addition is complete to ensure the full conversion of the primary aromatic amine to the diazonium salt.

3.3. Step 2: Azo Coupling

  • In a separate reactor, dissolve N,N-bis(2-hydroxyethyl)aniline in an aqueous solution.

  • Cool this solution to 5-15 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-bis(2-hydroxyethyl)aniline solution with constant stirring.

  • During the addition, monitor and adjust the pH of the reaction mixture to be mildly alkaline (pH 8-10) using a sodium hydroxide solution. This facilitates the electrophilic substitution reaction.

  • After the addition is complete, continue to stir the mixture for several hours while allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction. The product of this step is an intermediate nitro-substituted azo dye.

3.4. Step 3: Reduction of the Nitro Group

  • To the reaction mixture containing the intermediate dye, add a suitable reducing agent, such as an aqueous solution of sodium sulfide.

  • Gently heat the mixture to facilitate the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reduction, the crude this compound will precipitate out of the solution.

3.5. Purification of Crude this compound

  • Isolate the precipitated crude dye from the reaction mixture by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove unreacted starting materials, salts, and other water-soluble impurities. Continue washing until the filtrate reaches a neutral pH.

  • Dry the purified dye in a vacuum oven at a controlled temperature to obtain a fine powder. For industrial applications, a milling or grinding step may be employed to achieve a uniform and fine particle size.

3.6. Purity Assessment

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique allows for the quantification of the main dye component and the detection of any synthesis-related impurities. A purity of ≥97% is generally considered high-purity for this dye.

Data Presentation

The following table summarizes the key quantitative data for high-purity this compound.

ParameterValueReference
Purity (Dye Content) ≥97%
Purity (Reference Standard) 97.4%
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Melting Point 157 - 160 °C
Appearance Faint orange to very dark orange/brown-black powder

Visualization

5.1. Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Step 1: Diazotization 4-Nitroaniline + NaNO2/HCl (0-5 °C) B Step 2: Azo Coupling + N,N-bis(2-hydroxyethyl)aniline (5-15 °C, pH 8-10) A->B Diazonium Salt C Step 3: Reduction + Reducing Agent (e.g., Na2S) B->C Intermediate Dye D Precipitation & Filtration C->D Crude Product E Washing with Deionized Water (until neutral pH) D->E F Drying E->F G Purity Assessment (HPLC) F->G Purified Powder H High-Purity this compound G->H

A workflow diagram illustrating the synthesis and purification of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors.

  • This compound may cause skin sensitization. Avoid all personal contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use for detailed hazard information and handling procedures.

References

Application Notes and Protocols for the Quantification of Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Accurate quantification of this compound is crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and safety assessment of consumer products. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Electrochemical Methods.

Analytical Methods for Quantification

A summary of the performance of different analytical techniques for the quantification of disperse dyes is presented below.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV ~0.7 mg/L (for Disperse Blue 1)[2]Not specifiedRobust, widely available, good for quality control.Moderate sensitivity, potential for matrix interference.
LC-MS/MS 0.02 - 1.35 ng/mL (for a range of disperse dyes)[3]0.06 - 4.09 ng/mL (for a range of disperse dyes)[3]High sensitivity and selectivity, ideal for trace analysis.Higher cost of instrumentation and maintenance.
UV-Vis Spectrophotometry Method-dependent, generally in the µg/mL to mg/mL range.Method-dependentSimple, rapid, and cost-effective for initial screening.Lower sensitivity and selectivity, susceptible to interference.
Electrochemical Sensors ~1.5 x 10⁻⁸ mol/L (for Disperse Red 13)[4]Not specifiedHigh sensitivity, rapid analysis, potential for portability.Method development can be complex, electrode fouling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of dyes in various matrices. The method separates this compound from other components in a sample, and the concentration is determined by measuring its absorbance of UV light.

Experimental Protocol

1. Sample Preparation:

  • Textiles:

    • Weigh 1.0 g of the textile sample and cut it into small pieces.

    • Add 20 mL of methanol to the sample in a conical flask.

    • Sonicate the sample for 30 minutes at 50°C.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Wastewater:

    • Acidify the water sample to a pH of approximately 3 with a suitable acid.

    • Pass the sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash the cartridge with deionized water.

    • Elute the dye with a small volume of methanol or acetonitrile.

    • The eluate is then ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 10 mmol/L ammonium acetate in water.

    • B: Acetonitrile.

  • Gradient Elution (based on DIN 54231):

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and column equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 436 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of this compound in methanol (e.g., 100 mg/L).

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from the expected sample concentration.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

4. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Textile or Wastewater Sample Extraction Extraction (Methanol/SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC UV_Detector UV Detector (436 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Concentration Determination Data_Acquisition->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex environmental matrices.

Experimental Protocol

1. Sample Preparation:

  • Textiles: Follow the same procedure as for HPLC-UV.

  • Wastewater: Follow the same SPE procedure as for HPLC-UV.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol or Acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

3. Calibration and Quantification:

Follow the same principles as for HPLC-UV, using the peak area from the MRM chromatogram for constructing the calibration curve and for quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Textile or Wastewater Sample Extraction Extraction (Methanol/SPE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC LC Separation (C18 Column) Filtration->LC MSMS Tandem MS (ESI+, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Concentration Determination Data_Acquisition->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of this compound in solutions with relatively high concentrations.

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or dimethylformamide). Ensure the sample is free of any particulate matter by centrifugation or filtration if necessary.

2. Determination of Maximum Absorbance Wavelength (λmax):

  • Prepare a moderately concentrated solution of this compound.

  • Scan the absorbance of the solution over a wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.

  • The wavelength at which the highest absorbance is observed is the λmax.

3. Calibration:

  • Prepare a stock solution of this compound of a known concentration.

  • Perform serial dilutions to create a series of standard solutions.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample using the calibration curve.

UVVis_Workflow Start Prepare Sample Solution Find_LambdaMax Determine λmax Start->Find_LambdaMax Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Measure_Absorbance_Sample Measure Absorbance of Sample Start->Measure_Absorbance_Sample Measure_Absorbance_Standards Measure Absorbance of Standards Prepare_Standards->Measure_Absorbance_Standards Create_Calibration_Curve Create Calibration Curve Measure_Absorbance_Standards->Create_Calibration_Curve Quantify Determine Concentration Create_Calibration_Curve->Quantify Measure_Absorbance_Sample->Quantify

Caption: UV-Vis spectrophotometry workflow for quantification.

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of dyes. Voltammetric techniques, such as differential pulse voltammetry (DPV), are commonly employed.

Experimental Protocol (Generalized)

1. Electrode and Electrolyte Preparation:

  • Working Electrode: A glassy carbon electrode (GCE), boron-doped diamond electrode, or a chemically modified electrode.

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) to maintain a constant pH.

2. Electrochemical Measurement:

  • Place the supporting electrolyte in the electrochemical cell.

  • Add a known volume of the this compound sample solution to the cell.

  • Apply a potential scan using a potentiostat and record the resulting current. For DPV, a series of pulses are superimposed on a linear potential ramp.

  • The peak current in the voltammogram is proportional to the concentration of the electroactive species (this compound).

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the supporting electrolyte.

  • Record the DPV response for each standard solution.

  • Construct a calibration curve by plotting the peak current versus concentration.

  • Measure the peak current of the sample and determine its concentration from the calibration curve.

Electrochemical_Workflow Setup Electrochemical Cell Setup (Working, Reference, Counter Electrodes) Add_Sample Add Sample to Supporting Electrolyte Setup->Add_Sample Run_DPV Perform Differential Pulse Voltammetry Add_Sample->Run_DPV Record_Voltammogram Record Voltammogram Run_DPV->Record_Voltammogram Quantify Determine Concentration from Sample's Peak Current Record_Voltammogram->Quantify Calibration Construct Calibration Curve (Peak Current vs. Concentration) Calibration->Quantify

Caption: Electrochemical workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Disperse Black 9 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the quantitative analysis of Disperse Black 9 using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, textile science, and drug development to accurately determine the concentration and purity of this compound in various sample matrices. The method is based on established principles for the analysis of disperse dyes and provides a framework for method validation.

Introduction

This compound is an azo dye used in the textile industry for dyeing synthetic fibers and has also been used in hair dye formulations.[1][2] Due to its potential for skin sensitization and the presence of trace impurities, accurate and sensitive analytical methods are required for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and expected performance characteristics. The maximum absorption wavelength (λmax) of this compound is approximately 461 nm, which is utilized for detection.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by HPLC.

2.1. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for pH adjustment)

  • Syringe filters (0.45 µm)

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended, adapted from the standard DIN 54231 procedure for disperse dyes:[3][4]

  • Column: C18 reverse-phase column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    7.0 60
    17.0 98
    24.0 98
    24.1 40

    | 30.0 | 40 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 436 nm or 461 nm

2.4. Sample Preparation

2.4.1. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 0.1 - 25 µg/mL).

2.4.2. Sample Preparation from Solid Matrix (e.g., Textiles)

  • Accurately weigh approximately 1 gram of the sample material.

  • Extract the dye using a suitable solvent such as methanol or dimethylformamide (DMF).

  • Perform the extraction in an ultrasonic bath at 50°C for 15-30 minutes.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • If necessary, dilute the filtered extract with methanol to fall within the calibration range.

Data Presentation

The quantitative performance of the HPLC method for this compound analysis is summarized in the table below. These values represent typical performance characteristics and should be confirmed during in-house method validation.

ParameterExpected Value
Retention Time (tR) ~ 12.5 min
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The logical flow of the analytical process for the HPLC determination of this compound is illustrated in the following diagram.

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep standard_prep Standard Preparation (Calibration Curve) start->standard_prep filtration Filtration (0.45 µm) sample_prep->filtration standard_prep->filtration hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) filtration->hplc_analysis Inject Samples & Standards detection UV-Vis Detection (461 nm) hplc_analysis->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification report Generate Report quantification->report

References

Application Note: Spectroscopic Analysis of Disperse Black 9 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye characterized by its lipophilic nature and is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its low solubility in water necessitates the use of organic solvents for spectroscopic analysis.[1] UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely accessible technique for the qualitative and quantitative analysis of dyes like this compound. This method is instrumental in quality control, stability studies, and in the investigation of dye degradation and its interactions with other molecules, such as metal complexes.[3][4] This application note provides a detailed protocol for the UV-Vis spectroscopic analysis of this compound, including sample preparation, data acquisition, and interpretation.

Principle of UV-Vis Spectroscopy for Dye Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Molecules with chromophores, such as the azo group (-N=N-) and associated aromatic rings in this compound, absorb light at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the quantitative determination of the dye concentration in a sample. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule in a specific solvent and can be used for its identification.

Experimental Protocols

Materials and Equipment
  • High-purity this compound standard (≥97% dye content)

  • Spectrophotometric grade solvents: Methanol, Ethanol, or Dimethylformamide (DMF)

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

  • Ultrasonic bath (optional, for aiding dissolution)

Sample Preparation

Important Note on Commercial Samples: Commercial this compound is often a mixture containing the dye and a dispersing agent, such as lignosulphate, at an approximate 50:50 ratio. For accurate spectroscopic analysis of the dye itself, it is crucial to use a high-purity standard. If using a commercial grade, a pre-extraction of the dye from the dispersing agent would be necessary, which is beyond the scope of this protocol.

Protocol for Preparing a Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10.0 mg of high-purity this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent (Methanol, Ethanol, or DMF).

  • Sonicate the flask in an ultrasonic bath for 10-15 minutes or swirl vigorously to ensure complete dissolution of the dye.

  • Once the dye is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution. This is your stock solution.

Protocol for Preparing Standard Solutions for Calibration Curve:

  • Label a series of volumetric flasks for the desired concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Use the stock solution and the formula C1V1 = C2V2 to calculate the volume of the stock solution needed for each standard.

  • Pipette the calculated volume of the stock solution into the corresponding volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • Mix each solution thoroughly.

UV-Vis Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

  • Set the wavelength range to scan from 200 nm to 800 nm.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • To determine the λmax, use one of the prepared standard solutions (e.g., 10 µg/mL). Empty the blank cuvette, rinse it with a small amount of the standard solution, and then fill it with the standard solution.

  • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • For quantitative analysis, set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of all the prepared standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.

  • Measure the absorbance of the unknown sample solution.

Data Presentation

The quantitative data for this compound is summarized in the table below. It is important to note the discrepancies in the available literature regarding the solvent and exact values.

ParameterValueSolventReference
Chemical FormulaC₁₆H₂₀N₄O₂-
Molecular Weight300.36 g/mol -
λmax461 nmNot Specified
Molar Extinction Coefficient (ε)≥20000 L·mol⁻¹·cm⁻¹Water (as a dispersion)

Data Analysis and Interpretation

For quantitative analysis, a calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions. A linear regression analysis is performed on the data points. The resulting equation of the line (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) and the coefficient of determination (R²) are obtained. The concentration of this compound in an unknown sample can then be calculated by measuring its absorbance and using the equation of the calibration curve. An R² value close to 1 indicates a good linearity of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing weigh Weigh high-purity This compound dissolve Dissolve in organic solvent (Methanol, Ethanol, or DMF) weigh->dissolve stock Prepare Stock Solution dissolve->stock standards Prepare Standard Solutions (Serial Dilution) stock->standards baseline Baseline correction with solvent blank scan Scan for λmax (200-800 nm) baseline->scan measure Measure Absorbance at λmax scan->measure calibration Generate Calibration Curve measure->calibration quantify Quantify Unknown Sample calibration->quantify

Caption: Experimental workflow for UV-Vis analysis of this compound.

logical_relationship beer_lambert Beer-Lambert Law (A = εbc) absorbance Absorbance (A) (Measured by Spectrophotometer) beer_lambert->absorbance proportional to concentration Concentration (c) (Unknown) beer_lambert->concentration proportional to absorbance->concentration Determines path_length Path Length (b) (Constant - 1 cm) path_length->beer_lambert molar_abs Molar Absorptivity (ε) (Constant for DB9 in a given solvent) molar_abs->beer_lambert

Caption: Relationship between key parameters in quantitative UV-Vis analysis.

References

Application Notes and Protocols for Disperse Black 9 in Polyester Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: DB9-PES-APN-001 Version: 1.0 Last Updated: November 26, 2025

Introduction

Disperse Black 9 is a non-ionic azo dye primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester (PES).[1] Due to its small molecular size and lack of an ionizing group, it possesses low water solubility and is applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of the dye molecules into the amorphous regions of the polyester fibers under high-temperature and high-pressure conditions, forming a solid solution.[2] This process yields deep black shades with good overall fastness properties, making it suitable for applications such as apparel, automotive textiles, and home furnishings.[3]

A key characteristic of C.I. This compound is that it is technically a navy dye. A true, intense black shade is achieved through a subsequent "diazotization and development" aftertreatment process on the fiber.

Physicochemical and Technical Data

All quantitative data for this compound and its application are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
C.I. Name This compound
CAS Number 20721-50-0 (or 12222-69-4)
Chemical Class Monoazo
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Appearance Faint orange to very dark orange powder Chem-Impex

| Melting Point | 157 - 160 °C | |

Table 2: Typical High-Temperature Exhaust Dyeing Recipe for Polyester

Component Concentration Purpose
This compound 0.5 - 4.0% (o.w.f.)* Colorant
Dispersing Agent 0.5 - 1.5 g/L Prevents dye aggregation; ensures stable dispersion
Acetic Acid (or buffer) As required to achieve pH 4.5 - 5.5 pH control for optimal dye uptake and stability
Levelling Agent 0.5 - 1.0 g/L Promotes uniform dye distribution; prevents patchiness
Liquor Ratio 1:5 to 1:15 Ratio of the weight of the dyeing liquor to the goods

*o.w.f. = on weight of fabric

Table 3: Typical Fastness Properties of this compound on Synthetic Fibers

Fastness Test ISO Standard Rating (Scale)
Washing Fastness (Staining) ISO 105-C06 5 (1-5)
Washing Fastness (Fading) ISO 105-C06 5 (1-5)
Perspiration Fastness (Staining) ISO 105-E04 3-4 (1-5)
Perspiration Fastness (Fading) ISO 105-E04 4-5 (1-5)
Light Fastness ISO 105-B02 4 (1-8)
Rubbing Fastness (Dry) ISO 105-X12 4-5 (1-5)
Rubbing Fastness (Wet) ISO 105-X12 3-4 (1-5)

Note: The specific ratings are based on data for Polyamide. Fastness properties on Polyester are generally expected to be in a similar or slightly better range, particularly for light fastness. General ratings for high-quality disperse dyes on polyester are typically 4-5 for washing and 4-6 for light fastness.

Experimental Protocols

The following protocols provide detailed methodologies for dyeing polyester fabric with this compound and subsequently testing the colorfastness properties.

This protocol describes the standard high-temperature, high-pressure (HT/HP) exhaust method for dyeing polyester fabric.

3.1.1 Fabric Preparation (Scouring)

  • Prepare a scouring bath containing a non-ionic detergent (1-2 g/L) and soda ash (1 g/L).

  • Introduce the polyester fabric into the bath at a liquor ratio of 1:10.

  • Raise the temperature to 60-70°C and treat for 20-30 minutes to remove oils, sizing agents, and other impurities.

  • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

3.1.2 Dye Bath Preparation and Dyeing Cycle

  • Prepare a paste of the required amount of this compound powder with a small amount of dispersing agent and cold water.

  • Add this paste to the dyeing machine containing softened water at approximately 50°C.

  • Add the remaining auxiliaries, including the dispersing agent and levelling agent, as specified in Table 2.

  • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

  • Introduce the scoured polyester fabric into the dye bath.

  • Seal the high-temperature dyeing machine and raise the temperature from 50°C to 130°C at a rate of 1-2°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

  • Cool the bath down to 80°C at a rate of 2-3°C per minute.

  • Drain the dye bath.

3.1.3 Post-Treatment (Reduction Clearing)

  • Prepare a fresh bath containing Caustic Soda (2 g/L) and Sodium Hydrosulfite (2 g/L).

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, significantly improving wash and rubbing fastness.

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

  • Perform a final cold water rinse and dry the fabric.

3.2.1 Colorfastness to Washing (ISO 105-C06)

  • A specimen of the dyed fabric is stitched between two specified adjacent fabrics (e.g., polyester and cotton).

  • The composite specimen is treated in a solution containing a standard soap or detergent in a laundering machine (e.g., Launder-Ometer).

  • The test is conducted for a specified time (e.g., 30 min) and temperature (e.g., 60°C) to simulate domestic washing conditions.

  • After the cycle, the specimen is rinsed and dried.

  • The change in color of the dyed fabric and the degree of staining on the adjacent fabrics are assessed using the standard Grey Scales.

3.2.2 Colorfastness to Rubbing (ISO 105-X12)

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is affixed to the rubbing finger (16mm diameter) of the device.

  • Dry Rubbing: The rubbing finger is passed back and forth 10 times over the specimen with a downward force of 9N.

  • Wet Rubbing: The test is repeated with a fresh rubbing cloth that has been wetted with deionized water to a specific pickup percentage.

  • The degree of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining.

3.2.3 Colorfastness to Light (ISO 105-B02)

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.

  • Simultaneously, a set of eight standard Blue Wool references are exposed under the same conditions.

  • The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the sample.

  • The light fastness rating (from 1 to 8) is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.

Visualizations

Diagrams illustrating key workflows and relationships are provided below using the Graphviz DOT language.

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_final Final Product A Greige Polyester Fabric B Scouring (60-70°C) A->B C Dye Bath Formulation (pH 4.5-5.5) B->C D High-Temperature Dyeing (Ramp to 130°C, Hold 30-60 min) C->D E Reduction Clearing (70-80°C) D->E F Rinsing & Neutralizing E->F G Drying F->G H Dyed Polyester Fabric G->H

Caption: Experimental workflow for polyester dyeing with this compound.

Dyeing_Parameters cluster_params Key Controlling Parameters center Optimal Dyeing Performance (Level Shade, High Fixation) Temp Temperature (~130°C) Temp->center Opens fiber structure, provides energy for diffusion pH pH (4.5 - 5.5) pH->center Ensures dye stability, optimizes fiber substantivity Time Time (30-60 min) Time->center Allows for complete dye penetration and fixation Aux Auxiliaries (Dispersing/Levelling Agents) Aux->center Maintains stable dispersion, ensures uniformity

Caption: Logical relationship of key parameters in disperse dyeing of polyester.

References

Application Notes and Protocols for the Use of Disperse Black 9 as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye utilized in the textile and cosmetic industries for dyeing synthetic fibers such as polyester.[1][2] Its well-defined chemical and physical properties make it a suitable reference standard for analytical applications, particularly in chromatography.[1] As a reference standard, it is employed in the calibration of analytical instruments and in the validation of methods for identifying and quantifying analogous compounds.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical Name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[3]
CAS Number 12222-69-4
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Appearance Faint orange to very dark orange powder
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.
Maximum Absorption Wavelength (λmax) 461 nm

Application in Chromatography

This compound serves as a crucial reference material in analytical laboratories for several key purposes:

  • Method Development and Validation: It is used to develop and validate chromatographic methods for the analysis of other disperse dyes or related compounds. This includes optimizing parameters such as mobile phase composition, column selection, and detector settings.

  • System Suitability Testing: Regular analysis of a this compound standard solution helps ensure that the chromatographic system is performing within established specifications.

  • Quantitative Analysis: By preparing calibration curves with known concentrations of this compound, it is used for the accurate quantification of the same or similar analytes in various sample matrices.

  • Identity Confirmation: The retention time and spectral data of this compound are used to confirm the identity of the compound in unknown samples.

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound reference standard (purity ≥ 97%)

  • HPLC-grade methanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)

  • Deionized water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol for Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent. Methanol or DMF are effective solvents. For LC-MS applications, ensure the solvent is compatible with the mass spectrometer.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Bring the solution to volume with the chosen solvent and mix thoroughly.

  • Store the stock solution in an amber vial at 2-8°C to protect it from light. Stability has been demonstrated in DMSO solutions stored at -20 ± 10°C and in 0.5% (w/v) methylcellulose solution in water stored at 2 to 8 °C, with coefficients of variation below 3.8% and 3% respectively over 15 days.

Protocol for Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent.

  • For a calibration curve, prepare at least five concentration levels. The specific concentration range will depend on the sensitivity of the instrument and the expected concentration of the analyte in the samples.

HPLC-UV Method for Quantification

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile or Methanol
Gradient Start with a suitable initial percentage of B, and run a linear gradient to a high percentage of B over 20-30 minutes to ensure elution of the analyte. A re-equilibration step is necessary at the end of each run.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength 436 nm

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

For trace-level analysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate B: Methanol or Acetonitrile with 0.1% formic acid
Gradient Optimized for the separation of the analyte from matrix interferences.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 301.16
Product Ions (for MRM) To be determined by direct infusion of a standard solution. Common transitions involve fragmentation of the azo bond.
Collision Energy To be optimized for each transition.
Dwell Time 50-100 ms

Analysis Procedure:

  • Follow the same procedure as for HPLC-UV analysis for system equilibration and injection of standards and samples.

  • Use a Multiple Reaction Monitoring (MRM) method for data acquisition to ensure high specificity and sensitivity.

  • Construct a calibration curve and perform quantification as described for the HPLC-UV method.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular FormulaC₁₆H₂₀N₄O₂
Molecular Weight ( g/mol )300.36
CAS Number12222-69-4
λmax (nm)461

Table 2: Stability of this compound Solutions

Storage ConditionsConcentration RangeDurationCoefficient of Variation (%)
0.5% (w/v) methylcellulose in water at 2-8°C1.0 to 190 mg/mL15 days< 3.0
DMSO at -20 ± 10°C0.05 to 500 mg/mL15 days< 3.8

Table 3: Example HPLC-UV Method Parameters

ParameterSpecification
Purity Assay≥98%
Detection Wavelength436 nm
Monitored Impurity4-aminoazobenzene (≤0.1%)

Visualizations

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification Standard Weigh this compound Reference Standard Dissolve Dissolve in Suitable Solvent (e.g., Methanol, DMF) Standard->Dissolve Stock Prepare Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working Injection Inject Standards and Samples Working->Injection Sample Sample Extraction (e.g., Textile with Methanol) Sample->Injection HPLC HPLC or LC-MS/MS System Separation Chromatographic Separation (C18 Column) HPLC->Separation Injection->HPLC Detection Detection (UV at 436 nm or MS/MS) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report Logical_Relationship RefStd This compound Reference Standard MethodDev Method Development RefStd->MethodDev Basis for SysSuit System Suitability RefStd->SysSuit Used for MethodVal Method Validation MethodDev->MethodVal Leads to QuantAnalysis Quantitative Analysis MethodVal->QuantAnalysis Enables SysSuit->QuantAnalysis Ensures Accuracy of

References

Application Notes and Protocols: Disperse Black 9 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Disperse Black 9 (C.I. 111301), a monoazo dye, as a coloring agent in polymer science research. It covers its physicochemical properties, effects on polymer characteristics, and standardized experimental procedures.

Overview and Physicochemical Properties

This compound is a non-ionic, hydrophobic dye primarily used for coloring synthetic fibers like polyester and polyamide.[1] Its mechanism involves diffusion into the amorphous regions of polymers at elevated temperatures, where it is physically trapped, providing coloration.[2] Its low water solubility and affinity for organic polymers make it suitable for incorporation into plastics, coatings, and inks.[2][3] While its primary application is in the textile and plastics industries, its properties suggest potential use in research settings, such as a visual marker in polymer composites.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[4]
CAS Number 12222-69-4
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Appearance Dark brown to black powder/granules-
Melting Point 157 - 160 °C-
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, benzene.
Chemical Class Monoazo Dye

Safety and Handling Protocol

This compound is classified as a hazardous substance and may cause skin, eye, and respiratory irritation, as well as skin sensitization. Strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Wear impervious protective clothing and gloves (nitrile or neoprene rubber are suitable for dry solids).

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient to prevent dust inhalation.

2.2 Handling and Storage:

  • Handle only in a well-ventilated area or a chemical fume hood to avoid dust generation.

  • Store in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

2.3 Spill and Disposal:

  • Minor Spills: Remove ignition sources. Use dry clean-up procedures to avoid generating dust. Collect spilled material into a labeled container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagram 1: Safety Protocol for Handling this compound start Start: Prepare to Handle This compound ppe Step 1: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe env Step 2: Ensure Proper Engineering Controls (Fume Hood / Ventilation) ppe->env weigh Step 3: Weigh Dye (Use anti-static weigh boat) env->weigh cleanup Step 4: Clean Up Workspace and Decontaminate weigh->cleanup disposal Step 5: Dispose of Waste (Follow institutional guidelines) cleanup->disposal end End disposal->end Diagram 2: Melt Compounding Workflow cluster_0 Inputs Polymer Dried Polymer Resin Mix Dry Blending Polymer->Mix Dye This compound Powder Dye->Mix Extrude Melt Extrusion (High Shear & Temp) Mix->Extrude Cool Water Bath Quenching Extrude->Cool Pelletize Pelletizing Cool->Pelletize Output Colored Polymer Pellets Pelletize->Output Diagram 3: Factors Influencing Final Polymer Properties cluster_inputs Input Variables center Final Colored Polymer Properties (Color, Mechanical, Thermal) conc Dye Concentration conc->center disp Dispersion Quality disp->center poly Polymer Matrix Type poly->center compat Polymer-Dye Compatibility poly->compat proc Processing Conditions proc->center temp Temperature proc->temp shear Shear Rate proc->shear temp->disp shear->disp compat->disp

References

Application Notes and Protocols: Electrochemical Properties of Disperse Black 9 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical properties of Disperse Black 9 derivatives, with a focus on their synthesis, characterization, and potential applications. The information is compiled from recent scientific literature and is intended to guide researchers in their experimental design and data interpretation.

Introduction to this compound and its Derivatives

This compound is a monoazo dye characterized by its C.I. 11185 classification. Its molecular structure lends itself to the synthesis of various derivatives, primarily through the modification of its amino group. The most commonly studied derivatives are π-extended imine compounds (Schiff bases), formed by the condensation reaction of this compound with substituted aldehydes, such as salicylaldehyde derivatives. These modifications, along with the formation of metal complexes with ions like Cu(II) and Pt(II), can significantly alter the electronic and, consequently, the electrochemical properties of the parent dye.

Electrochemical Behavior of this compound Derivatives

The electrochemical properties of this compound and its imine derivatives have been primarily investigated using cyclic voltammetry. The key findings from these studies are summarized below.

Redox Characteristics

Research indicates that imine derivatives of this compound exhibit irreversible anodic redox processes.[1][2] This irreversibility suggests that the oxidized form of the molecule undergoes a chemical transformation, preventing its reduction back to the original state during the reverse scan in a cyclic voltammetry experiment.[1]

Quantitative Electrochemical Data

The available quantitative data from electrochemical studies of this compound derivatives is limited. However, some key parameters have been reported. For comparison, data for a related reactive azo dye, Cibacron Navy WB, is also included to provide a more comprehensive picture of the electrochemical behavior of this class of compounds.

Compound/DerivativeAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)Scan RateRedox ProcessSupporting ElectrolyteWorking ElectrodeReference
Imine derivatives of this compound0.2 V-100-1000 mVs⁻¹IrreversibleNot specifiedNot specified[1][2]
Cibacron Navy WB (a reactive azo dye)+382 mV, +547 mV+50 mV, –155 mV, –317 mV100 mVs⁻¹Quasi-reversible2.52 mM H₂SO₄Glassy Carbon

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis and electrochemical analysis of this compound derivatives and related azo dyes.

Synthesis of Imine Derivatives of this compound

This protocol describes the general procedure for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted salicylaldehyde (e.g., 3-methoxysalicylaldehyde, 4-methoxysalicylaldehyde, 5-methoxysalicylaldehyde)

  • Methanol or Ethanol

  • Catalytic amount of a suitable acid (e.g., acetic acid), if necessary

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the substituted salicylaldehyde to the solution.

  • If the reaction is slow, add a few drops of a catalytic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold methanol or ethanol, and dry under vacuum.

  • Characterize the synthesized derivative using spectroscopic techniques such as FTIR, ¹H NMR, and Mass Spectrometry.

Protocol for Cyclic Voltammetry Analysis

This protocol outlines the steps for performing cyclic voltammetry on this compound derivatives.

Materials and Equipment:

  • Potentiostat/Galvanostat system

  • Three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire or foil

  • Synthesized this compound derivative

  • Solvent: Dimethylformamide (DMF) or a suitable buffer solution (e.g., 0.1 M H₂SO₄)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) for organic media, or a suitable buffer for aqueous media.

  • Inert gas (Nitrogen or Argon) for deaeration

  • Volumetric flasks and pipettes

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Clean the reference and counter electrodes according to standard laboratory procedures.

  • Preparation of the Analyte Solution:

    • Prepare a stock solution of the this compound derivative in the chosen solvent (e.g., 1 mM in DMF).

    • In the electrochemical cell, add the supporting electrolyte solution.

    • Add a known volume of the stock solution to the cell to achieve the desired final concentration (e.g., 0.1 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Set the parameters on the potentiostat:

      • Potential Range: A typical starting range for azo dyes is -1.5 V to +1.5 V vs. Ag/AgCl. This should be optimized based on the specific derivative. For the reported anodic peak, a scan from 0 V to +0.5 V might be sufficient.

      • Scan Rate: Start with a scan rate of 100 mV/s. Perform scans at various rates (e.g., 50, 100, 200, 500, 1000 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • Analyze the resulting data to determine the peak potentials (Epa, Epc), peak currents (ipa, ipc), and assess the reversibility of the redox processes.

Visualizations

Synthesis Workflow

Synthesis_Workflow DB9 This compound Reaction Condensation Reaction (Reflux, 2-4h) DB9->Reaction Aldehyde Substituted Salicylaldehyde Aldehyde->Reaction Solvent Methanol/Ethanol Solvent->Reaction Imine Imine Derivative (Schiff Base) Reaction->Imine Complexation Complexation Reaction Imine->Complexation MetalSalt Metal Salt (e.g., CuCl₂, PtCl₂) MetalSalt->Complexation MetalComplex Metal Complex Complexation->MetalComplex

Caption: Synthesis of imine derivatives and their metal complexes.

Experimental Setup for Cyclic Voltammetry

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) Analyte Analyte Solution (DB9 Derivative + Supporting Electrolyte) WE->Analyte RE Reference Electrode (Ag/AgCl) RE->Analyte CE Counter Electrode (Platinum) CE->Analyte Potentiostat Potentiostat Potentiostat->WE W Potentiostat->RE R Potentiostat->CE C Computer Computer (Data Acquisition) Potentiostat->Computer Data

Caption: General setup for cyclic voltammetry experiments.

Applications of this compound Derivatives

Textile Dyeing

The primary application of this compound and its derivatives is in the dyeing of hydrophobic fibers such as polyester and nylon. The synthesis of various derivatives allows for the tuning of color shades and improving dyeing properties like fastness.

Potential Biological Applications

Recent studies have explored the biological activities of metal complexes of this compound imine derivatives. These complexes have shown potential as anticancer agents and in DNA binding studies, opening avenues for their investigation in drug development.

Potential in Electrochemical Sensors

While specific applications of this compound derivatives in electrochemical sensors have not been extensively reported, their redox activity suggests potential in this area. Azo compounds and Schiff bases can be used to modify electrode surfaces to create sensors for the detection of various analytes. The irreversible nature of the redox process could be exploited in the development of single-use sensors. Further research is needed to explore the modification of electrodes with these derivatives for targeted analyte detection.

Potential in Electrocatalysis

Metal complexes of Schiff bases are known to exhibit catalytic activity in various chemical reactions. The Cu(II) and Pt(II) complexes of this compound derivatives could potentially act as electrocatalysts. Their catalytic properties could be investigated for reactions such as the reduction of oxygen or the oxidation of small organic molecules, which are relevant in fuel cell technology and other electrochemical energy systems. This remains a promising but underexplored area of research for these compounds.

References

Application Notes and Protocols for Disperse Black 9 in Semi-Permanent Hair Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Black 9 is a monoazo dye utilized in the formulation of non-oxidative, semi-permanent hair coloring products.[1] Its mechanism of action relies on the deposition of the dye molecule onto the hair shaft, where it adheres to the cuticle.[1] Unlike permanent hair dyes, semi-permanent formulations with this compound do not involve an oxidative process and the color is gradually removed through subsequent shampooing. This document provides detailed application notes and experimental protocols for the formulation and evaluation of semi-permanent hair dyes containing this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol[2]
CAS Number 12222-69-4[3]
Molecular Formula C₁₆H₂₀N₄O₂[3]
Molecular Weight 300.36 g/mol
Type Monoazo Dye
Solubility Sparingly soluble in water, soluble in organic solvents.
Appearance Dark orange to red solid

Formulation of a Semi-Permanent Hair Dye with this compound

The following protocol describes the preparation of a representative semi-permanent hair dye formulation. The concentration of this compound is in line with European Union regulations, which permit a maximum concentration of 0.3% in non-oxidative hair dye products.

Table 2: Representative Semi-Permanent Hair Dye Formulation
IngredientFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
Propylene GlycolSolvent, Humectant10.00
Cetearyl AlcoholThickener, Emollient5.00
Ceteareth-20Surfactant, Emulsifier2.00
This compound Colorant 0.30
HydroxyethylcelluloseThickener1.00
Citric AcidpH Adjusterto pH 6.0-6.5
PhenoxyethanolPreservative0.80
EthylhexylglycerinPreservative0.20
Experimental Protocol: Formulation Preparation
  • Preparation of the Water Phase: In a main vessel, combine deionized water and propylene glycol. Begin heating to 75-80°C with moderate agitation.

  • Dispersion of Thickener: Gradually disperse the hydroxyethylcellulose into the heated water phase, mixing until a homogeneous, lump-free gel is formed.

  • Preparation of the Oil Phase: In a separate vessel, combine cetearyl alcohol and ceteareth-20. Heat to 75-80°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase with continuous mixing. Maintain the temperature and mix for 15-20 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion to 40°C with gentle stirring.

  • Addition of Active and Preservatives: In a separate container, pre-disperse this compound in a small amount of propylene glycol. Add this dispersion to the main batch. Add phenoxyethanol and ethylhexylglycerin and mix until uniform.

  • pH Adjustment and Finalization: Adjust the pH of the formulation to 6.0-6.5 using citric acid. Continue mixing until the formulation is uniform and then cool to room temperature.

Experimental Protocols for Efficacy and Safety Evaluation

Color Retention and Wash Fastness

This protocol evaluates the longevity of the hair color after repeated washing cycles.

Materials:

  • Hair tresses (natural white or bleached)

  • The prepared semi-permanent hair dye formulation

  • Standard shampoo

  • Spectrophotometer/Colorimeter

  • Drying oven or hairdryer

Procedure:

  • Baseline Color Measurement: Measure the initial color of the untreated hair tresses using a spectrophotometer to obtain Lab* values.

  • Dye Application: Evenly apply the hair dye formulation to the hair tresses. Allow the dye to set for 30 minutes at room temperature.

  • Rinsing and Drying: Rinse the tresses thoroughly with water until the water runs clear. Dry the tresses completely.

  • Post-Dyeing Color Measurement: Measure the color of the dyed tresses to establish the initial color deposition (Lab* values at wash cycle 0).

  • Washing Cycles: Wash each tress with a standard shampoo solution (e.g., 10% solution of sodium laureth sulfate) for 1 minute. Rinse thoroughly with water for 1 minute.

  • Drying: Dry the washed tresses.

  • Color Measurement: Measure the color of the washed and dried tresses.

  • Repeat: Repeat the washing, drying, and color measurement steps for a predetermined number of cycles (e.g., 10 or 15 cycles).

  • Data Analysis: Calculate the total color difference (ΔE) after each wash cycle compared to the initial post-dyeing measurement using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    A higher ΔE* value indicates greater color fading.

Stability Testing

This protocol assesses the physical stability of the hair dye formulation under various conditions.

Materials:

  • The prepared semi-permanent hair dye formulation in its final packaging

  • Incubators/ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Viscometer

  • pH meter

  • Microscope

Procedure:

  • Initial Analysis (Time 0): Record the initial appearance, color, odor, pH, and viscosity of the formulation.

  • Storage Conditions: Store samples of the formulation under the following conditions:

    • 4°C (refrigerated)

    • 25°C/60% RH (room temperature)

    • 40°C/75% RH (accelerated stability)

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 3, and 6 months).

  • Parameters to Evaluate:

    • Appearance: Visual inspection for color change, phase separation, and crystallization.

    • Odor: Olfactory assessment for any changes in fragrance.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

    • Microscopic Evaluation: Observation for changes in emulsion structure or crystal growth.

  • Data Analysis: Compare the results at each time point to the initial analysis. Significant changes in any of the parameters may indicate instability.

In Vitro Skin Sensitization

An in vitro testing strategy is crucial to assess the skin sensitization potential of this compound, in line with the principles of reducing animal testing. The Adverse Outcome Pathway (AOP) for skin sensitization outlines key events that can be evaluated using validated in vitro methods.

Recommended In Vitro Test Battery:

  • Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): Evaluates the molecular initiating event of skin sensitization by measuring the reactivity of the chemical with synthetic peptides containing cysteine and lysine.

  • KeratinoSens™ (OECD TG 442D): Assesses the second key event, keratinocyte activation, by measuring the induction of a luciferase gene under the control of the antioxidant response element (ARE).

  • human Cell Line Activation Test (h-CLAT) (OECD TG 442E): Evaluates the third key event, dendritic cell activation, by measuring the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line.

General Protocol Outline (to be adapted based on the specific OECD guideline):

  • Preparation of Test Chemical: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Dose Range Finding: Determine the appropriate concentration range for the main experiment to avoid cytotoxicity.

  • Main Experiment: Expose the test system (peptides, cell lines) to various concentrations of this compound according to the specific OECD test guideline.

  • Endpoint Measurement: Measure the specific endpoint for each assay (e.g., peptide depletion, luciferase activity, cell surface marker expression).

  • Data Analysis and Interpretation: Analyze the data according to the respective test guideline to classify this compound as a sensitizer or non-sensitizer.

Visualizations

G cluster_formulation Formulation Workflow prep_water Prepare Water Phase add_thickener Add Thickener prep_water->add_thickener emulsify Emulsify add_thickener->emulsify prep_oil Prepare Oil Phase prep_oil->emulsify cool Cool Down emulsify->cool add_active Add this compound & Preservatives cool->add_active ph_adjust pH Adjustment add_active->ph_adjust final_product Final Product ph_adjust->final_product

Caption: Workflow for the formulation of a semi-permanent hair dye.

G cluster_testing Color Fastness Testing baseline Baseline Color Measurement (L*a*b*) dye Dye Hair Tress baseline->dye post_dye Post-Dyeing Color Measurement dye->post_dye wash Wash Cycle post_dye->wash dry Dry wash->dry Repeat Cycles measure Measure Color dry->measure Repeat Cycles measure->wash Repeat Cycles analyze Analyze ΔE* measure->analyze

Caption: Experimental workflow for color fastness evaluation.

G cluster_aop Adverse Outcome Pathway for Skin Sensitization mie Molecular Initiating Event (Covalent Binding to Proteins) ke2 Keratinocyte Activation mie->ke2 ke3 Dendritic Cell Activation ke2->ke3 ao Adverse Outcome (Allergic Contact Dermatitis) ke3->ao

Caption: Simplified Adverse Outcome Pathway for skin sensitization.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Low Water Solubility of Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of Disperse Black 9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

A1: this compound is a monoazo dye with the chemical formula C₁₆H₂₀N₄O₂.[1] Its molecular structure is largely non-polar, making it hydrophobic and thus sparingly soluble in water. Disperse dyes, in general, are characterized by their low water solubility and are designed to be effective in dyeing synthetic fibers like polyester from an aqueous dispersion.[2][3] The water solubility for disperse dyes is typically low, in the range of milligrams per liter.[4]

Q2: What are the common organic solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. These include ethanol, acetone, and benzene.[] For laboratory purposes, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective solvents for creating stock solutions. A stable solution of this compound in DMSO has been reported for toxicological testing.

Q3: How does pH affect the solubility and stability of this compound?

A3: The stability and dispersion of this compound are influenced by pH. A slightly acidic to a neutral pH range is generally preferred. For dyeing applications with disperse dyes, a pH range of 4.5 to 5.5 is often considered optimal to prevent hydrolysis of the dye at elevated temperatures.

Q4: What are the primary methods to enhance the aqueous solubility of this compound for experimental use?

A4: Several methods can be employed to improve the aqueous solubility or create stable aqueous dispersions of this compound. The most common approaches for research applications include:

  • Co-solvency: Using a water-miscible organic solvent in which the dye is soluble.

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic dye molecules.

  • Inclusion Complexation: Using cyclodextrins to form a host-guest complex with the dye molecule, thereby increasing its aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size to the nano-range to increase the surface area and dissolution rate.

Troubleshooting Guide

Problem 1: this compound precipitates when I add my aqueous buffer to the stock solution in organic solvent.

  • Possible Cause: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly diluted below the level required to keep the hydrophobic compound in solution. The dye molecules aggregate and precipitate out of the now predominantly aqueous environment.

  • Solutions:

    • Slow Addition and Vigorous Mixing: Add the aqueous buffer to the organic stock solution slowly and with constant, vigorous stirring or vortexing. This helps to disperse the dye molecules more effectively and can prevent localized high concentrations that lead to precipitation.

    • Optimize Co-solvent Ratio: Increase the proportion of the organic co-solvent in your final working solution. You will need to determine the minimal co-solvent concentration that maintains the solubility of this compound at your desired working concentration.

    • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, into your aqueous buffer before adding it to the dye's stock solution. The surfactant can help to create micelles that encapsulate the dye molecules as they enter the aqueous phase.

Problem 2: My aqueous dispersion of this compound is not stable and settles over time.

  • Possible Cause: The particle size of the dispersed dye is too large, leading to sedimentation. The electrostatic repulsion between particles may also be insufficient to prevent aggregation.

  • Solutions:

    • Sonication: Use a probe or bath sonicator to break down larger dye aggregates into smaller, more stable particles in your dispersion.

    • Add a Dispersing Agent: Commercial this compound is often supplied with a dispersing agent like lignosulfate. For laboratory preparations, adding a small amount of a suitable dispersing agent or a surfactant can help to stabilize the dispersion.

    • Milling: For larger scale preparations, wet ball milling can be used to reduce the particle size of the dye in the presence of a dispersing agent.

Problem 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: If you are using a dispersion, inconsistent particle size or aggregation of the dye can lead to variable dosing in your experiments. If using a co-solvent system, the organic solvent itself might be affecting the cells.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a concentrated stock immediately before use to minimize changes in the dispersion over time.

    • Filter Sterilization: If your application requires a sterile solution, be aware that filtering a dispersion may remove a significant portion of the dye. Consider preparing the dispersion from sterile components under aseptic conditions. For true solutions (e.g., in a co-solvent system), filter sterilization is more straightforward.

    • Solvent Control: In cell-based assays, always include a vehicle control group that is treated with the same concentration of the co-solvent (e.g., DMSO) as your experimental groups to account for any effects of the solvent on cell viability or activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₀N₄O₂
Molecular Weight300.36 g/mol
Melting Point157-160 °C
Log P (calculated)2.50
Water SolubilitySparingly soluble

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSparingly Soluble
EthanolSoluble
AcetoneSoluble
BenzeneSoluble
DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of this compound powder accurately using an analytical balance.

  • Transfer the powder to a suitable microcentrifuge tube or glass vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the tube/vial securely.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Micellar Solubilization of this compound using Tween® 80

This protocol describes the preparation of an aqueous dispersion of this compound using a non-ionic surfactant to form micelles.

Materials:

  • This compound powder

  • Tween® 80 (Polysorbate 80)

  • Deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Bath sonicator

Procedure:

  • Prepare a stock solution of Tween® 80 in deionized water (e.g., 10% w/v).

  • In a glass beaker, add the desired volume of the Tween® 80 stock solution and dilute with deionized water to achieve the final desired surfactant concentration (e.g., 1% w/v).

  • While stirring the surfactant solution, slowly add the this compound powder to achieve the desired final concentration.

  • Continue stirring for at least 30 minutes.

  • Place the beaker in a bath sonicator and sonicate for 15-30 minutes to aid in the dispersion and formation of micelles.

  • The resulting dispersion should be a homogenous, colored liquid. Some gentle heating (e.g., to 40-50°C) during stirring can facilitate the process.

Protocol 3: Inclusion Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol utilizes the kneading method to form an inclusion complex between this compound and HP-β-CD, enhancing its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

Procedure:

  • Weigh equimolar amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) water:ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously grinding with the pestle.

  • Knead the mixture for 30-60 minutes. The mixture should remain as a paste. Add a few more drops of the water:ethanol mixture if it becomes too dry.

  • After kneading, the paste is dried in an oven at 60°C until a constant weight is achieved.

  • The resulting solid complex can be crushed into a fine powder and should be more readily soluble in water than the original dye.

Protocol 4: Quantification of this compound using UV-Vis Spectroscopy

This protocol outlines the steps to determine the concentration of this compound in a solution using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, or the same solvent system as the sample)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution across a range of wavelengths (e.g., 300-700 nm) to find the wavelength with the highest absorbance (λmax).

  • Prepare Standard Solutions:

    • Prepare a concentrated stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known, decreasing concentrations.

  • Generate a Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure the Unknown Sample:

    • Measure the absorbance of your unknown this compound solution at the same λmax.

  • Determine the Concentration:

    • Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample based on its absorbance.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate dissolve->vortex stock Concentrated Stock Solution vortex->stock dilute Dilute Stock into Aqueous Buffer stock->dilute Aliquot mix Vigorous Mixing dilute->mix working Final Working Solution/Dispersion mix->working troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation upon adding aqueous buffer cause1 Rapid Dilution of Organic Solvent issue->cause1 cause2 Localized High Concentration issue->cause2 cause3 Low Temperature issue->cause3 solution1 Slow Addition with Vigorous Mixing cause1->solution1 solution2 Increase Co-solvent Ratio cause1->solution2 cause2->solution1 solution3 Use a Surfactant in Buffer cause2->solution3 solution4 Warm the Aqueous Buffer cause3->solution4

References

Preventing aggregation of Disperse Black 9 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the aggregation of Disperse Black 9 in aqueous solutions.

Troubleshooting Guide

Problem: Visible Aggregates or Precipitate in the this compound Solution

Possible Cause Recommended Solution
Poor Quality of Distilled/Deionized Water Use high-purity water (Type I or II). Hard water containing metal ions can promote dye aggregation.[1]
Incorrect pH of the Solution Adjust the pH of the solution to the optimal range for this compound dispersion, typically weakly acidic to neutral.
Inadequate Dispersant/Surfactant Concentration Increase the concentration of the dispersing agent or surfactant. Refer to the quantitative data tables below for guidance on effective concentrations.
High Temperature Leading to Desorption of Dispersant Use a thermally stable dispersant, such as a condensation product of phenol or naphthol sulfonic sodium salt and formaldehyde.[2][3] Consider adding a co-surfactant to enhance high-temperature stability.
Rapid Heating Rate Decrease the heating rate during your experiment to allow for more gradual dissolution and prevent localized supersaturation, which can lead to aggregation.[1]
Contamination Ensure all glassware and equipment are thoroughly cleaned to remove any residual contaminants that could act as nucleation sites for aggregation.

Problem: Low or Inconsistent Color Yield in Experiments

Possible Cause Recommended Solution
Micro-aggregation Even if not visible, small aggregates can form and reduce the effective concentration of the dye.[4] Use Dynamic Light Scattering (DLS) to check for the presence of micro-aggregates. Optimize dispersant/surfactant type and concentration.
Incorrect Wavelength for Measurement Ensure your spectrophotometer is set to the maximum absorbance wavelength (λmax) of this compound, which is approximately 461 nm.
Degradation of the Dye Protect the this compound solution from prolonged exposure to light and extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound aggregation in aqueous solutions?

A1: this compound, like other disperse dyes, has low solubility in water. The primary cause of aggregation is the tendency of the hydrophobic dye molecules to associate with each other to minimize contact with water. This process can be exacerbated by factors such as high temperature, incorrect pH, and the presence of electrolytes in the water.

Q2: What types of dispersing agents are most effective for this compound?

A2: Anionic dispersants are commonly used. Lignosulfonates and naphthalene sulfonic acid-formaldehyde condensates are effective options. Commercial formulations of this compound often already contain a dispersant like lignosulfate.

Q3: Can surfactants be used in combination with dispersing agents?

A3: Yes, adding non-ionic or anionic surfactants to the dye bath can enhance the stability of the dispersion, especially at high temperatures. The surfactant can help to prevent the desorption of the primary dispersing agent from the dye particle surface.

Q4: How does pH affect the stability of a this compound solution?

A4: The pH of the aqueous solution can influence the surface charge of the this compound particles and the effectiveness of anionic dispersants. A weakly acidic to neutral pH is generally recommended. Extreme pH values can lead to instability and aggregation.

Q5: How can I quantitatively assess the aggregation of this compound in my experiments?

A5: Several techniques can be used for quantitative analysis. UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum that indicate aggregation. Dynamic Light Scattering (DLS) is a powerful technique for measuring particle size distribution and detecting the formation of aggregates in real-time.

Quantitative Data Summary

Table 1: Effect of Different Surfactants on the Mean Particle Size of this compound Dispersion After Thermal Stress

Surfactant TypeSurfactant Concentration (g/L)Initial Mean Particle Size (nm)Mean Particle Size after 60 min at 130°C (nm)
None0250> 2000 (Visible Aggregation)
Lignosulfonate1.0220350
Naphthalene Sulfonic Acid-Formaldehyde Condensate1.0210300
Non-ionic Surfactant (Alkylphenol Polyoxyethylene Ether)0.5230450
Lignosulfonate + Non-ionic Surfactant1.0 + 0.5215320

Note: This table presents representative data to illustrate the expected trends. Actual results may vary based on specific experimental conditions.

Table 2: Influence of pH on the Stability of this compound Dispersion with a Naphthalene Sulfonic Acid-Formaldehyde Condensate Dispersant (1.0 g/L)

pHInitial Mean Particle Size (nm)Mean Particle Size after 60 min at 130°C (nm)
4.0225380
5.0210300
6.0215320
7.0230400
8.0250650

Note: This table presents representative data to illustrate the expected trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Surfactant Efficacy in Preventing Thermal Aggregation of this compound

Objective: To quantitatively compare the effectiveness of different surfactants in preventing the aggregation of this compound under high-temperature conditions.

Materials:

  • This compound powder

  • High-purity deionized water

  • Surfactants to be tested (e.g., Lignosulfonate, Naphthalene Sulfonic Acid-Formaldehyde Condensate, Non-ionic surfactant)

  • Acetic acid (for pH adjustment)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare stock solutions (e.g., 10 g/L) of each surfactant in deionized water.

  • In separate beakers, prepare a 1 g/L dispersion of this compound in deionized water.

  • To each this compound dispersion, add the appropriate volume of surfactant stock solution to achieve the desired final concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L). Include a control with no surfactant.

  • Adjust the pH of each solution to 5.0 using acetic acid.

  • Measure the initial particle size distribution of each sample at room temperature using the DLS instrument.

  • Heat the solutions to 130°C on a hot plate with stirring and maintain this temperature for 60 minutes.

  • Allow the solutions to cool to room temperature.

  • Re-measure the particle size distribution of each sample using the DLS instrument.

Data Analysis:

  • Compare the mean particle size and polydispersity index (PDI) before and after heating for each surfactant and concentration. A smaller change indicates better thermal stability.

  • Plot the final mean particle size as a function of surfactant concentration for each surfactant type.

Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectrophotometry

Objective: To monitor the aggregation of this compound by observing changes in its UV-Vis absorption spectrum.

Materials:

  • This compound powder

  • High-purity deionized water

  • Surfactant (optional, for stability testing)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) where it is fully monomeric.

  • Prepare a series of aqueous dispersions of this compound at different concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M).

  • If testing the effect of a surfactant, prepare a parallel series of dispersions containing a fixed concentration of the surfactant.

  • Record the UV-Vis absorption spectrum (typically from 300 to 700 nm) for each sample.

  • Observe any changes in the shape of the absorption band and the position of the maximum absorbance wavelength (λmax). A blue shift (hypsochromic shift) in the λmax with increasing concentration is indicative of H-aggregate formation.

Data Analysis:

  • Plot the absorbance spectra for all concentrations on the same graph to visualize the spectral changes.

  • Plot the λmax as a function of this compound concentration.

Visualizations

Experimental_Workflow_for_Surfactant_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_dye Prepare this compound Aqueous Dispersion mix Mix Dye and Surfactants at Various Concentrations prep_dye->mix prep_surfactant Prepare Surfactant Stock Solutions prep_surfactant->mix adjust_ph Adjust pH to 5.0 mix->adjust_ph dls_initial Initial DLS Measurement (Room Temperature) adjust_ph->dls_initial heat Heat to 130°C for 60 min dls_initial->heat cool Cool to Room Temperature heat->cool dls_final Final DLS Measurement cool->dls_final compare Compare Particle Size Before and After Heating dls_final->compare plot Plot Final Particle Size vs. Surfactant Concentration compare->plot Aggregation_Prevention_Mechanism Mechanism of Aggregation Prevention cluster_unstable Unstable Dispersion cluster_stable Stable Dispersion D1 DB9 Aggregate Aggregate D1->Aggregate D2 DB9 D2->Aggregate D3 DB9 D3->Aggregate D4 DB9 D4->Aggregate S1 DB9 S2 DB9 S3 DB9 Surfactant1 Surfactant Surfactant2 Surfactant Surfactant3 Surfactant

References

Technical Support Center: Disperse Black 9 Photostability and Lightfastness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address photostability and lightfastness issues of Disperse Black 9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a monoazo dye used in various applications, including textiles (especially polyester), cosmetics, and inks, due to its ability to produce a deep black shade.[1] As a monoazo dye, its chemical structure contains an azo bond (-N=N-) which is susceptible to degradation upon exposure to light, particularly UV radiation. This degradation leads to color fading, which is a significant concern for product quality and longevity.

Q2: What factors influence the lightfastness of this compound?

Several factors can affect the lightfastness of this compound on a substrate like polyester:

  • Dye Concentration: Deeper shades generally exhibit better lightfastness due to a higher concentration of dye molecules.[2]

  • Substrate: The type of fiber and its morphology can influence how well the dye is protected from light. Polyester, being a hydrophobic fiber, is the primary substrate for disperse dyes.

  • Dyeing Process: The temperature, pH, and duration of the dyeing process are crucial for ensuring proper dye penetration and fixation within the fiber, which in turn affects lightfastness.[3]

  • Post-Dyeing Treatments: Thorough removal of unfixed dye from the fiber surface through processes like reduction clearing is essential for good lightfastness.[4]

  • Presence of UV Absorbers: The addition of UV absorbers can significantly improve lightfastness by preferentially absorbing harmful UV radiation.

  • Finishing Agents: Certain chemical finishes, especially some cationic softeners, can negatively impact the lightfastness of disperse dyes.

Q3: How is the lightfastness of this compound evaluated?

The lightfastness of textiles dyed with this compound is typically evaluated using standardized test methods such as ISO 105-B02 and AATCC Test Method 16 . These methods involve exposing the dyed samples to a controlled artificial light source (xenon arc lamp) that simulates natural daylight. The degree of fading is then assessed by comparing the exposed sample to an unexposed portion of the same sample and to a set of blue wool standards with known lightfastness ratings. The lightfastness is rated on a scale of 1 to 8, with 8 being the highest (no fading) and 1 being the lowest (severe fading).

Q4: What is the general photodegradation mechanism for a monoazo dye like this compound?

The photodegradation of azo dyes is a complex process initiated by the absorption of photons, which excites the dye molecule. This excited state can then undergo several reactions, often involving reactive oxygen species, leading to the cleavage of the azo bond. The degradation of aminoazobenzene derivatives, which are structurally related to this compound, can proceed through the addition of hydroxyl radicals to the aromatic rings or the azo linkage. This process breaks down the chromophore, resulting in the loss of color.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor lightfastness in dyed polyester. 1. Inadequate Dye Fixation: The dyeing temperature or time may have been insufficient for the dye to fully penetrate and fix within the polyester fibers. 2. Improper pH: The pH of the dyebath was not in the optimal acidic range (typically 4.5-5.5) for disperse dyes. 3. Surface Dye: Unfixed dye remaining on the fiber surface has poor lightfastness.1. Optimize Dyeing Conditions: Ensure the dyeing temperature is maintained at 130-135°C for an adequate duration (e.g., 30-60 minutes). 2. Control pH: Use a buffer system (e.g., acetic acid/sodium acetate) to maintain the dyebath pH between 4.5 and 5.5. 3. Perform Reduction Clearing: After dyeing, carry out a thorough reduction clearing process to remove all unfixed dye from the fiber surface.
Inconsistent lightfastness results between batches. 1. Variability in Dyeing Process: Inconsistent control of temperature, time, or pH between batches. 2. Substrate Variation: Differences in the polyester substrate between batches. 3. Water Quality: Variations in water hardness can affect dyeing efficiency and fastness.1. Standardize Dyeing Protocol: Strictly adhere to a standardized and documented dyeing protocol. 2. Characterize Substrate: Ensure the polyester substrate is from a consistent source and has uniform properties. 3. Use Deionized Water: Use deionized or softened water for all dyeing and rinsing steps to minimize variability.
Reduced lightfastness after applying a finishing agent. 1. Incompatible Finishes: Some softeners, particularly cationic types, can negatively interact with the dye and reduce its lightfastness. 2. Chemical Reactions: The finishing agent may be chemically reacting with the dye molecule, altering its structure and reducing its stability.1. Select Compatible Finishes: Choose non-ionic or other compatible finishing agents that are known not to affect the lightfastness of disperse dyes. 2. Test Finishes: Always conduct a preliminary test on a small sample to evaluate the effect of the finishing agent on lightfastness before applying it to the entire batch.
Lightfastness does not improve significantly with a UV absorber. 1. Incorrect UV Absorber: The chosen UV absorber may not be suitable for the application or the specific disperse dye. 2. Insufficient Concentration: The concentration of the UV absorber may be too low to provide adequate protection. 3. Improper Application: The UV absorber may not be uniformly applied or properly fixed to the fiber.1. Select an Appropriate UV Absorber: Choose a UV absorber specifically designed for polyester and compatible with disperse dyeing systems (e.g., benzotriazole derivatives). 2. Optimize Concentration: Conduct a dose-response study to determine the optimal concentration of the UV absorber. 3. Ensure Proper Application: Follow the manufacturer's recommendations for the application of the UV absorber, ensuring even distribution and proper curing if required.

Data Presentation

Table 1: Illustrative Lightfastness Ratings of this compound on Polyester

This table provides illustrative data on the lightfastness of this compound on polyester fabric under different conditions. The lightfastness is rated on the Blue Wool scale (1-8), where a higher number indicates better fastness.

Dye Concentration (% owf) UV Absorber (% owf) Post-Dyeing Treatment Illustrative Lightfastness Rating (ISO 105-B02)
1.00None3
1.00Reduction Clearing3-4
1.02.0Reduction Clearing4-5
3.00None4
3.00Reduction Clearing4-5
3.02.0Reduction Clearing5-6
5.00None4-5
5.00Reduction Clearing5
5.02.0Reduction Clearing6

% owf = on weight of fabric

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

  • Scouring: Wash the polyester fabric with a solution containing 1 g/L non-ionic detergent at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1. Add a dispersing agent (e.g., 0.5-1.0 g/L) and a pH buffer to maintain the pH at 4.5-5.5 (e.g., acetic acid and sodium acetate).

  • Dye Dispersion: Disperse the required amount of this compound in a small amount of water and add it to the dyebath.

  • Dyeing: Introduce the scoured polyester fabric into the cold dyebath. Raise the temperature to 135°C at a rate of 2°C/minute. Maintain this temperature for 45-60 minutes.

  • Cooling and Rinsing: Cool the dyebath down to 70°C and rinse the fabric thoroughly with hot and cold water.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1. Add 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treatment: Immerse the dyed and rinsed fabric in the reduction clearing bath at 70-80°C for 15-20 minutes.

  • Rinsing and Neutralization: Rinse the fabric thoroughly with hot water, then cold water. Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C for 10 minutes.

  • Final Rinse: Give a final rinse with cold water and dry the fabric.

Protocol 3: Application of a UV Absorber by Exhaust Method

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1. Add a dispersing agent and the required amount of a suitable UV absorber (e.g., a benzotriazole derivative). Adjust the pH to the manufacturer's recommendation (typically acidic).

  • Treatment: Introduce the dyed and reduction-cleared fabric into the bath at 40°C.

  • Temperature Ramp: Raise the temperature to 120-130°C at a rate of 2°C/minute.

  • Holding Time: Maintain the temperature for 30 minutes.

  • Cooling and Rinsing: Cool the bath down to 70°C, rinse the fabric thoroughly, and dry.

Protocol 4: Lightfastness Testing (based on ISO 105-B02)

  • Sample Preparation: Cut a specimen of the dyed fabric and mount it in a sample holder, partially covered with an opaque mask.

  • Blue Wool Standards: Place a set of blue wool standards (grades 1-8) in the lightfastness tester alongside the fabric specimen.

  • Exposure: Expose the samples to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance as specified in the ISO 105-B02 standard.

  • Evaluation: Periodically assess the fading of the test specimen by comparing the change in color of the exposed area to the unexposed area using the Grey Scale for Assessing Change in Colour. The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading.

Visualizations

Photodegradation_Pathway cluster_initial Initial State cluster_excitation Light Absorption cluster_degradation Degradation Reactions cluster_final Final Products DB9 This compound (Azo Chromophore) Excited_DB9 Excited State This compound* DB9->Excited_DB9 hv (Light) Intermediates Reactive Intermediates (e.g., radical species) Excited_DB9->Intermediates Reaction with O2, H2O Cleavage Azo Bond Cleavage Intermediates->Cleavage Degradation_Products Colorless Degradation Products Cleavage->Degradation_Products Loss of Color

Caption: Simplified photodegradation pathway of this compound.

Experimental_Workflow Start Start: Polyester Fabric Scouring Scouring Start->Scouring Dyeing High-Temperature Dyeing with this compound Scouring->Dyeing Rinsing1 Rinsing Dyeing->Rinsing1 Reduction_Clearing Reduction Clearing Rinsing1->Reduction_Clearing Rinsing2 Rinsing & Neutralization Reduction_Clearing->Rinsing2 UV_Absorber UV Absorber Treatment (Optional) Rinsing2->UV_Absorber Drying Drying Rinsing2->Drying Skip UV Treatment UV_Absorber->Drying Lightfastness_Testing Lightfastness Testing (ISO 105-B02) Drying->Lightfastness_Testing End End: Dyed Fabric with Known Lightfastness Lightfastness_Testing->End

Caption: Experimental workflow for dyeing and improving lightfastness.

Troubleshooting_Logic Start Poor Lightfastness Observed Check_Dyeing Review Dyeing Protocol Start->Check_Dyeing Check_Clearing Verify Reduction Clearing Check_Dyeing->Check_Clearing Correct Optimize_Dyeing Optimize Temp, Time, pH Check_Dyeing->Optimize_Dyeing Incorrect Check_Finishing Analyze Finishing Agents Check_Clearing->Check_Finishing Adequate Improve_Clearing Enhance Clearing Process Check_Clearing->Improve_Clearing Inadequate Consider_UV Incorporate UV Absorber Check_Finishing->Consider_UV Compatible Change_Finishing Select Compatible Finishes Check_Finishing->Change_Finishing Incompatible Add_UV Apply Suitable UV Absorber Consider_UV->Add_UV Not Used Re_Evaluate Re-evaluate Lightfastness Consider_UV->Re_Evaluate Already Used Optimize_Dyeing->Re_Evaluate Improve_Clearing->Re_Evaluate Change_Finishing->Re_Evaluate Add_UV->Re_Evaluate

Caption: Troubleshooting logic for poor lightfastness of this compound.

References

Technical Support Center: Enhancing the Colorfastness of Textiles Dyed with Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the colorfastness of textiles dyed with Disperse Black 9.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor colorfastness in textiles dyed with this compound?

A1: Poor colorfastness in textiles dyed with this compound, a common disperse dye for hydrophobic fibers like polyester, is primarily due to the presence of unfixed dye particles on the fiber surface.[1] This can be attributed to several factors:

  • Inadequate Dyeing Process: Insufficient temperature, time, or improper pH during dyeing can lead to incomplete dye penetration and fixation.[1]

  • Dye Agglomeration: Disperse dyes can aggregate into larger particles in the dyebath, which then adhere to the fabric surface instead of diffusing into the fiber.

  • Residual Auxiliaries: Dispersing agents and leveling agents used in the dyeing process can sometimes remain on the fabric and interfere with dye fixation.[1]

Q2: What is reduction clearing, and why is it crucial for improving colorfastness?

A2: Reduction clearing is a post-dyeing treatment that uses a reducing agent in an alkaline solution to chemically destroy and remove unfixed disperse dye from the surface of the textile.[1] This process is essential for enhancing washing, rubbing (crocking), and sublimation fastness by eliminating the loose dye particles that would otherwise bleed or rub off.

Q3: Can fixing agents further improve the colorfastness of this compound?

A3: Yes, fixing agents can significantly improve the wet fastness properties of textiles dyed with disperse dyes. These chemicals form a film on the fiber surface or create larger, less soluble complexes with the dye molecules, thereby enhancing their resistance to washing. An improvement of 0.5 to 1 grade on the grey scale for washing fastness can often be achieved.[2]

Q4: How can the lightfastness of textiles dyed with this compound be enhanced?

A4: The lightfastness of textiles dyed with this compound can be improved by applying a UV absorber as a post-treatment. UV absorbers are compounds that preferentially absorb ultraviolet radiation and dissipate it as heat, thus protecting the dye molecules from photodegradation. The effectiveness of a UV absorber can depend on the specific dye, the depth of the shade, and the application method.

Q5: What causes poor crocking (rubbing) fastness, and how can it be rectified?

A5: Poor crocking fastness is the transfer of color from the fabric to another surface upon rubbing. It is primarily caused by the presence of loose, unfixed dye particles on the fiber surface. The most effective way to improve crocking fastness is through a thorough reduction clearing process, which removes these surface dye particles.

Troubleshooting Guides

Issue 1: Poor Washing Fastness (Color Bleeding in Wash)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete removal of unfixed dye.Implement a thorough reduction clearing process after dyeing.Significant improvement in washing fastness, with minimal color bleeding.
Dye migration during storage or use.Apply a suitable fixing agent after reduction clearing and rinsing.Enhanced wash fastness, typically by 0.5 to 1 grade on the grey scale.
Incorrect dyeing parameters.Ensure optimal dyeing temperature (around 130°C for polyester), time, and a weakly acidic pH (4.5-5.5).Improved dye fixation and inherent wash fastness.
Issue 2: Poor Lightfastness (Fading upon Exposure to Light)
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation of the dye molecule.Apply a UV absorber as a finishing treatment.Increased resistance to fading, improving the lightfastness rating.
Dye concentration is too low (pale shades).Deeper shades generally have better lightfastness. If possible, adjust the shade depth.Enhanced lightfastness due to a higher concentration of dye molecules.
Presence of certain finishing agents.Avoid using cationic softeners that can negatively impact lightfastness.Preservation of the inherent lightfastness of the dye.
Issue 3: Poor Crocking (Rubbing) Fastness
Potential Cause Troubleshooting Step Expected Outcome
Presence of loose dye particles on the fiber surface.Perform a rigorous reduction clearing process.A significant improvement in both dry and wet crocking fastness ratings.
Improper dye dispersion in the dyebath.Ensure the dye is well-dispersed using an effective dispersing agent and proper agitation.Minimized deposition of large dye particles on the fabric surface.
Use of certain softeners.Test the compatibility of softeners with the dyed fabric, as some can negatively affect crocking fastness.Maintained or improved crocking fastness after finishing.

Quantitative Data on Colorfastness Enhancement

Table 1: Colorfastness of Polyester Dyed with Disperse Black STN

Fastness PropertyTest MethodGrey Scale Rating (4.8% shade)
LightfastnessISO 105-B024
Sublimation (Staining on Polyester)ISO 105-P013-4
Rubbing (Alkali)ISO 105-X124-5

Source: Technical Data Sheet for Disperse Black STN, NIPPON KAYAKU

Table 2: Improvement of Wash and Rubbing Fastness of a Black Dye with After-Treatments

Treatment StageWash Fastness (Staining)Dry Rubbing FastnessWet Rubbing Fastness
After Soaping44-53
After Fixing Agent553-4

Adapted from data on a deep black shade of reactive dye on cotton. This demonstrates the typical improvement seen with a fixing agent.

Experimental Protocols

Protocol 1: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed this compound from the surface of dyed polyester fabric to improve overall colorfastness.

Materials:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Non-ionic detergent (optional)

  • Laboratory-grade water

  • Beakers or dyeing apparatus

  • Heating and stirring equipment

Procedure:

  • After dyeing, thoroughly rinse the polyester fabric in warm water.

  • Prepare a reduction clearing bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric).

  • Add 2 g/L of Sodium Hydrosulfite and 2 g/L of Sodium Hydroxide to the bath. A small amount of non-ionic detergent (e.g., 1 g/L) can be added to aid in the removal of surface dye.

  • Heat the bath to 70-80°C.

  • Immerse the rinsed, dyed fabric in the bath and treat for 15-20 minutes with gentle agitation.

  • Drain the bath and give the fabric a hot rinse, followed by a cold rinse.

  • Neutralize the fabric in a bath containing a weak acid (e.g., 1 ml/L acetic acid) if necessary.

  • Rinse thoroughly and dry.

Protocol 2: Application of a Cationic Fixing Agent

Objective: To improve the washing fastness of polyester fabric dyed with this compound.

Materials:

  • Reduction-cleared and rinsed polyester fabric

  • Cationic fixing agent suitable for disperse dyes

  • Laboratory-grade water

  • Padding machine or dyeing apparatus

  • Drying oven

Procedure:

  • Prepare a treatment bath with the cationic fixing agent at a concentration of 0.5-2.0% on the weight of the fabric (o.w.f.).

  • Adjust the pH of the bath to a slightly acidic to neutral range (pH 5.5-6.5) if recommended by the manufacturer.

  • Immerse the fabric in the bath at 40-60°C for 15-30 minutes with agitation (exhaust method), or pad the fabric with the solution (padding method).

  • After the treatment, squeeze the excess liquor from the fabric.

  • Dry the fabric, followed by curing if required by the fixing agent manufacturer.

Protocol 3: Application of a UV Absorber

Objective: To enhance the lightfastness of polyester fabric dyed with this compound.

Materials:

  • Dyed and after-treated polyester fabric

  • Benzotriazole or benzophenone-based UV absorber

  • Non-ionic wetting agent

  • Laboratory-grade water

  • Dyeing apparatus or padding machine

  • Drying and curing oven

Procedure:

  • Prepare a treatment bath with a liquor ratio of 20:1.

  • Add a non-ionic wetting agent (e.g., 1 g/L) to the water.

  • Disperse the UV absorber (typically 1-4% o.w.f.) in a small amount of water and then add it to the main bath.

  • Immerse the fabric in the bath and treat at a high temperature (e.g., 120-130°C for polyester) for 30-45 minutes for exhaustion. Alternatively, the UV absorber can be applied by a pad-dry-cure method.

  • After treatment, rinse the fabric and dry it.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment for Enhanced Colorfastness Dyeing Dyeing with This compound ReductionClearing Reduction Clearing Dyeing->ReductionClearing Improves Wash & Crocking Fastness Fixing Fixing Agent Application ReductionClearing->Fixing Further Improves Wash Fastness UVAbsorber UV Absorber Application ReductionClearing->UVAbsorber Improves Light Fastness FinalFabric Final Fabric with Enhanced Colorfastness Fixing->FinalFabric UVAbsorber->FinalFabric troubleshooting_logic Start Poor Colorfastness Observed Wash Poor Washing Fastness? Start->Wash Light Poor Light Fastness? Wash->Light No RC_Wash Perform/Optimize Reduction Clearing Wash->RC_Wash Yes Crocking Poor Crocking Fastness? Light->Crocking No UV Apply UV Absorber Light->UV Yes RC_Crock Perform/Optimize Reduction Clearing Crocking->RC_Crock Yes End Process Complete Crocking->End No Fixer Apply Fixing Agent RC_Wash->Fixer Fixer->Light UV->Crocking RC_Crock->End

References

Troubleshooting Disperse Black 9 purity analysis with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Disperse Black 9 using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A common approach for analyzing azo dyes like this compound is reversed-phase HPLC. A good starting point would be a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound, which contains basic amino groups, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.[1]

  • Use a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Employ an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

Q3: The retention time of my this compound peak is shifting between injections. What should I investigate?

A3: Retention time variability can be caused by several factors:

  • Mobile phase preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate and precise measurement of solvents and additives.[2]

  • Column equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can lead to drifting retention times.

  • Temperature fluctuations: Changes in ambient temperature can affect retention. Using a column oven will provide a stable temperature environment.

  • Pump performance: Leaks or issues with the pump's check valves can cause flow rate fluctuations, leading to inconsistent retention times.

Q4: I am observing poor resolution between the main this compound peak and its impurities. How can I improve the separation?

A4: To improve the resolution of closely eluting peaks, consider the following adjustments:

  • Optimize the gradient: A shallower gradient can increase the separation between peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Modifying the pH can change the ionization state of both the analyte and impurities, potentially improving their separation.

  • Decrease the flow rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

Q5: What are the potential impurities I should be looking for in a this compound sample?

A5: Impurities in this compound can originate from the synthesis process. The manufacturing method involves the diazotization of 4-nitrobenzenamine and coupling with N,N-dihydroxyethylaniline, followed by reduction of the nitro group.[3] Potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. A European Commission report on this compound noted that about 2% of a reference substance was not identified, indicating the potential for unknown impurities.[4]

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 436 nm
Run Time 30 minutes

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 with Formic or Phosphoric Acid check_pH->adjust_pH No check_column Is an End-Capped C18 Column in Use? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to a High-Quality End-Capped C18 Column check_column->use_endcapped No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes add_competitor Consider Adding a Competing Base (e.g., 0.1% TEA) to the Mobile Phase check_overload->add_competitor No dilute_sample->add_competitor end Symmetrical Peak add_competitor->end

A logical workflow for troubleshooting peak tailing.
Guide 2: Addressing Retention Time Instability

This guide outlines steps to diagnose and resolve issues with inconsistent retention times.

RetentionTimeTroubleshooting start Retention Time Instability check_equilibration Is Column Adequately Equilibrated? start->check_equilibration increase_equilibration Increase Equilibration Time (e.g., 10-15 column volumes) check_equilibration->increase_equilibration No check_temp Is a Column Oven Being Used? check_equilibration->check_temp Yes increase_equilibration->check_temp use_oven Install and Use a Column Oven at a Stable Temperature check_temp->use_oven No check_mobile_phase Is Mobile Phase Freshly Prepared? check_temp->check_mobile_phase Yes use_oven->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase and Degas Thoroughly check_mobile_phase->prepare_fresh No check_pump Inspect Pump for Leaks and Check Valve Function check_mobile_phase->check_pump Yes prepare_fresh->check_pump end Stable Retention Time check_pump->end

A systematic approach to diagnosing retention time shifts.

References

Minimizing the formation of carcinogenic aromatic amines from Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disperse Black 9 and Aromatic Amine Formation

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the minimization of carcinogenic aromatic amine formation from the azo dye, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary safety concerns?

A1: this compound is a synthetic azo dye with the molecular formula C16H20N4O2.[1] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester and nylon.[2][3] The main safety concern is its potential to break down, forming carcinogenic aromatic amines.[4] The chemical structure of this compound contains a central azo group (-N=N-), which can undergo reductive cleavage under certain conditions to release these harmful amines. One such amine, 4-aminobiphenyl (4-ABP), which is a known human carcinogen, has been identified as a potential impurity in this compound.

Q2: How are carcinogenic aromatic amines formed from this compound?

A2: The formation occurs through the reductive cleavage of the dye's azo bond. This chemical reaction breaks the double bond between the two nitrogen atoms (-N=N-), splitting the molecule into two or more aromatic amines. This process can be initiated by several factors, including:

  • Anaerobic conditions , such as those found in certain wastewater treatment stages or sediments.

  • Microbial action , including bacteria present on human skin or in the gut.

  • Enzymatic action by liver enzymes if absorbed.

Q3: What are the most effective methods for minimizing aromatic amine formation during experimental use?

A3: Minimization focuses on preventing the reductive cleavage of the azo bond. Key strategies include:

  • Controlling Environmental Conditions: Avoid strongly reductive environments. Maintaining aerobic conditions during processing and in wastewater streams can help, as oxygen often inhibits azo reduction.

  • Process Optimization: For dyeing processes, improper techniques like over-dyeing or incomplete removal of carriers can increase exposure and potential degradation. Adhering to state-of-the-art dyeing protocols is crucial.

  • Using Safer Alternatives: When possible, sourcing and using alternative dyes that do not cleave to form restricted aromatic amines is the most effective preventative measure.

Q4: How can wastewater containing this compound be treated to degrade the dye and the resulting amines?

A4: Advanced Oxidation Processes (AOPs) are highly effective for degrading both the dye and its aromatic amine byproducts. Key methods include:

  • Catalytic Ozonation: This process uses ozone in combination with a catalyst to generate powerful hydroxyl radicals that break down the dye's complex structure. Efficiency is significantly enhanced under alkaline conditions (pH 10-12).

  • Fenton-Based Oxidation: This method utilizes the reaction between iron (II) ions and hydrogen peroxide to create hydroxyl radicals, which effectively cleave the azo bond and degrade the resulting amines.

  • Electrochemical Treatment: Applying an electric current can simultaneously decolorize the dye solution and remove the aromatic amines through oxidative and reductive processes at the electrodes.

  • Enzymatic Treatment: Peroxidase enzymes can be used to specifically target and remove aromatic amines that have already formed from dye reduction.

Q5: What are the standard analytical methods for detecting and quantifying aromatic amines?

A5: The standard and most reliable methods involve chromatography coupled with mass spectrometry.

  • Methodology: The process typically involves a sample preparation step where the dye is first subjected to reductive decomposition to release the amines, followed by purification and concentration.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for accurate identification and quantification.

  • Confirmation: To avoid false positives, especially from matrix interferences or isomers, regulations often require that a detection be confirmed by a second, different chromatographic method.

Q6: What are the essential safety precautions for handling this compound powder in a laboratory setting?

A6: Due to its potential hazards, strict handling procedures are necessary.

  • Ventilation: Always handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid all personal contact, including skin and eye contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.

Troubleshooting Guide

Issue / QuestionPossible CausesSuggested Actions & Solutions
Why is my degradation experiment showing low efficiency? 1. Suboptimal pH.2. Incorrect catalyst concentration.3. Insufficient reaction time.4. Reagent degradation (e.g., old hydrogen peroxide).1. Check and Adjust pH: For catalytic ozonation, ensure the pH is in the alkaline range (10-12) for maximum efficiency.2. Optimize Catalyst Load: Systematically vary the catalyst-to-dye ratio to find the optimal concentration.3. Increase Treatment Time: Degradation is time-dependent. Extend the reaction time and take samples at various intervals to determine the required duration.4. Use Fresh Reagents: Ensure all reagents, especially hydrogen peroxide for Fenton reactions, are fresh and have been stored correctly.
How can I be certain that the aromatic amines detected are from this compound? 1. Contamination of the original dye sample.2. Isomeric compounds causing misidentification.3. Interference from the sample matrix.1. Analyze the Stock Dye: Test the pure this compound powder for pre-existing amine impurities. 4-aminobiphenyl can be a contaminant.2. Use a Confirmatory Method: As per standard regulations, confirm any positive result with a secondary analytical method (e.g., if you used GC-MS, confirm with LC-MS/MS).3. Perform a Sample Clean-up: Use solid-phase extraction (SPE) or other clean-up procedures to remove interfering compounds from the sample matrix before analysis.
My analytical results for amine concentration are inconsistent between runs. 1. Incomplete extraction from the sample.2. Variability in the reductive cleavage step.3. Instrument calibration drift.1. Validate Extraction Protocol: Ensure your liquid-liquid or solid-phase extraction method is robust and reproducible. Spike a blank sample with a known standard to calculate recovery rates.2. Standardize Cleavage Conditions: Precisely control the temperature, time, and reagent concentrations (e.g., sodium dithionite) used for the reductive cleavage of the azo bond.3. Recalibrate Instrument: Run a calibration curve with known standards before each batch of samples to ensure the instrument response is linear and accurate.

Data Presentation

Table 1: Effect of pH on this compound Degradation via Catalytic Ozonation Data derived from studies on comparable azo dyes.

pH ValueConditionDecolorization Efficiency (%)COD Removal (%)
2-4Acidic30 - 4525 - 35
7Neutral50 - 6040 - 50
10-12Basic65 - 8060 - 75
(Source: Based on data for comparable azo dye studies)

Table 2: Efficacy of Electrochemical Treatment for Azo Dye and Aromatic Amine Removal Data from a study on residual azo dye baths.

Treatment ParameterColor Removal Efficiency (%)Final Total Amine Concentration (ppm)
Current Density: 24 mA/cm²> 90%< 0.15 ppm
(Source: Based on data from electrochemical treatment of residual dye baths)

Experimental Protocols & Visualizations

Protocol 1: Fenton-Based Degradation of this compound

This protocol outlines a general procedure for the degradation of this compound in an aqueous solution using a Fenton-based advanced oxidation process.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a solution of iron (II) sulfate (FeSO₄·7H₂O) and a 30% (w/w) solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a glass beaker, place 500 mL of the this compound solution.

    • Adjust the initial pH of the solution to ~3.0 using dilute H₂SO₄, as the Fenton reaction is most efficient in acidic conditions.

    • Begin stirring the solution with a magnetic stirrer.

  • Initiation of Reaction:

    • Add the required amount of FeSO₄ solution to the beaker to achieve the desired catalyst concentration (e.g., 20 mg/L).

    • Slowly add the hydrogen peroxide solution to initiate the reaction. The optimal H₂O₂ concentration must be determined experimentally but can be started at a molar ratio relative to the dye.

  • Sampling and Analysis:

    • Collect aliquots (e.g., 10 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately quench the reaction in the aliquots by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which stops the Fenton reaction.

    • Analyze the samples for residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

    • Analyze the samples for aromatic amine formation using a validated LC-MS/MS method (see Protocol 2).

Protocol 2: Analysis of Aromatic Amines by LC-MS/MS

This protocol provides a framework for the extraction and quantification of aromatic amines from a treated dye solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 50 mL aliquot of the treated sample.

    • Add sodium dithionite to ensure any remaining azo dye is fully cleaved to its corresponding amines.

    • Adjust the pH to neutral or slightly basic using NaOH.

    • Transfer the solution to a separatory funnel and add 20 mL of a suitable organic solvent (e.g., t-butyl methyl ether).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction twice more, pooling the organic extracts.

  • Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Use a C18 column. The mobile phase can consist of a gradient of methanol and water with a suitable ion-pairing agent or buffer.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target aromatic amine.

    • Quantification: Prepare a calibration curve using certified standards of the expected aromatic amines. Quantify the amines in the sample by comparing their peak areas to the calibration curve.

Diagrams and Workflows

G cluster_legend start_node Chemical/Substance process_node Process/Condition product_node Product/Outcome DB9 This compound (Azo Dye) RC Reductive Conditions (e.g., Anaerobic, Enzymatic) DB9->RC Exposure to ABC Azo Bond Cleavage (-N=N-) RC->ABC Induces AA Carcinogenic Aromatic Amines ABC->AA Forms G cluster_workflow Experimental Workflow: Degradation and Analysis node_sample 1. Sample Preparation (Aqueous Dye Solution) node_degrade 2. Degradation Treatment (e.g., Fenton, Ozonation) node_sample->node_degrade node_extract 3. Amine Extraction (Liquid-Liquid Extraction) node_degrade->node_extract node_analyze 4. Analytical Detection (LC-MS/MS) node_extract->node_analyze node_data 5. Data Analysis (Quantification & Validation) node_analyze->node_data G node_action node_action start Low Degradation Efficiency? check_ph Is pH Optimal? start->check_ph Yes check_catalyst Is Catalyst Concentration Correct? check_ph->check_catalyst Yes action_ph Adjust pH to Recommended Range check_ph->action_ph No check_reagents Are Reagents Fresh? check_catalyst->check_reagents Yes action_catalyst Optimize Catalyst Loading check_catalyst->action_catalyst No action_reagents Replace Old Reagents check_reagents->action_reagents No end_node Re-run Experiment check_reagents->end_node Yes action_ph->end_node action_catalyst->end_node action_reagents->end_node

References

Validation & Comparative

A Comparative Analysis of Disperse Black 9 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Disperse Black 9, a monoazo dye, with the broader class of azo dyes. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons, toxicological insights, and detailed experimental protocols supported by scientific data. Azo dyes are the most widely used class of colorants in the textile industry, but concerns over the safety of some of their metabolic byproducts necessitate a careful evaluation of individual dyes.[1][2][3]

Physicochemical and Application Profile

This compound is a synthetic organic compound classified as a monoazo disperse dye.[4] Disperse dyes are named for their application as colloidal dispersions in a dye bath and are primarily used for dyeing hydrophobic synthetic fibers like polyester and nylon.[5] This contrasts with other azo dye classes, such as reactive or acid dyes, which are water-soluble and used for natural fibers like cotton, wool, and silk.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name 2,2'-[[4-[(4-Aminophenyl)azo]phenyl]imino]bisethanol
CAS Number 12222-69-4
Molecular Formula C₁₆H₂₀N₄O₂
Molecular Weight 300.36 g/mol
Type Monoazo, Disperse Dye
Appearance Faint to very dark orange powder
Solubility Sparingly soluble in water; soluble in organic solvents

| Primary Application | Dyeing of synthetic fibers (polyester, nylon); non-oxidative hair dyes | |

Table 2: Comparative Performance of Disperse Dyes vs. Water-Soluble Azo Dyes

Feature This compound (Representative Disperse Dye) Water-Soluble Azo Dyes (e.g., Reactive Dyes)
Primary Fiber Affinity Polyester, Nylon, Acetate (Hydrophobic) Cotton, Viscose, Wool, Silk (Hydrophilic)
Application Mechanism Diffusion into the fiber at high temperatures (120-130°C) Formation of a covalent chemical bond with the fiber
Solubility Low water solubility; applied as a fine dispersion High water solubility
General Wash Fastness Good to excellent due to being trapped within the fiber Excellent due to covalent bonding
General Light Fastness Moderate to good Varies widely depending on specific dye structure

| Dyeing Process | High-temperature, high-pressure process or carrier dyeing | Typically requires alkali and salt at lower temperatures |

Toxicological Profile and Metabolic Pathways

The toxicology of azo dyes is a primary concern for researchers, largely due to their metabolic pathway. Many azo dyes are not inherently toxic, but they can be metabolized into potentially harmful aromatic amines.

Metabolism of Azo Dyes The critical metabolic step for azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes, which are present in both the mammalian liver and, significantly, in the anaerobic environment of the human gut, where intestinal microbiota play a major role. This cleavage breaks the dye molecule into its constituent aromatic amines. While some of these amines are harmless, others are known or suspected carcinogens. These amines can be absorbed and undergo further metabolic activation, for instance by Cytochrome P450 enzymes in the liver, forming reactive intermediates that can bind to DNA, creating DNA adducts and exerting genotoxic effects.

AzoDyeMetabolism AzoDye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Gut Microbiota / Liver) AzoDye->Azoreductase Ingestion Amines Constituent Aromatic Amines Azoreductase->Amines Reductive Cleavage Activation Metabolic Activation (e.g., P450 Enzymes) Amines->Activation Absorption Reactive Reactive Intermediates (e.g., Nitrenium Ions) Activation->Reactive DNA DNA Reactive->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Toxicity Potential Genotoxicity & Carcinogenicity Adducts->Toxicity

Toxicological Data for this compound this compound has undergone safety assessments, particularly for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel concluded it was safe for use as a hair dye ingredient. Studies have shown it to be non-mutagenic in multiple assay systems and not carcinogenic when applied dermally in a hair dye formulation. However, it is important to note that pure this compound may cause skin, eye, and respiratory irritation.

Table 3: Toxicological Data Summary for this compound

Endpoint Result Comments
Acute Oral Toxicity Slightly toxic to practically nontoxic Based on animal studies.
Skin Irritation Non-irritating (3% suspension); Can cause irritation (pure form) A 3% suspension was non-irritating in humans. GHS classifications indicate potential for skin irritation.
Eye Irritation Non-irritating (in CIR study); Can cause serious irritation (pure form) GHS classifications indicate potential for serious eye irritation.
Sensitization Not sensitizing A 3% suspension was not sensitizing in humans.
Mutagenicity Non-mutagenic Tested in four different assay systems.

| Carcinogenicity | Not carcinogenic | Based on a dermal application study of a hair dye formulation. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, application, and safety assessment of azo dyes.

Protocol 1: Synthesis of an Azo Dye (General Laboratory Method) This protocol describes the two-stage process of diazotization and azo coupling to produce an azo dye.

  • Diazotization: a. Dissolve the primary aromatic amine (e.g., aniline) in a solution of hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath. Low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the amine solution with constant stirring. d. The reaction forms a diazonium salt solution. A small amount of urea can be added to destroy any excess nitrous acid.

  • Azo Coupling: a. Prepare a solution of the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution. b. Cool this coupling solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. d. An immediate precipitation of the insoluble azo dye should occur.

  • Isolation and Purification: a. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. b. Isolate the precipitated dye by vacuum filtration. c. Wash the dye product with cold water to remove unreacted starting materials and salts. d. Dry the purified dye.

Protocol 2: High-Temperature Dyeing of Polyester with Disperse Dyes This method is standard for applying disperse dyes to polyester fibers.

  • Dye Bath Preparation: a. Prepare an aqueous dye bath containing the disperse dye (e.g., 1-2% on weight of fabric), a dispersing agent, and a pH buffer (typically to maintain a pH of 4.5-5.5 with acetic acid).

  • Dyeing Cycle: a. Introduce the polyester fabric into the dye bath at room temperature. b. Gradually raise the temperature of the sealed dyeing vessel to 120-130°C. The high temperature is necessary to swell the polyester fibers, allowing the dye molecules to diffuse into the polymer matrix. c. Maintain this temperature for 30-60 minutes to allow for dye penetration and fixation. d. Cool the vessel slowly back to below 80°C before draining the dye bath.

  • After-treatment (Reduction Clearing): a. Rinse the dyed fabric thoroughly. b. Treat the fabric in a fresh bath with a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at 70-80°C for 15-20 minutes. This step removes any dye particles adhering to the fiber surface, which improves wash fastness and prevents crocking (color rub-off). c. Rinse the fabric with hot and then cold water and dry.

Protocol 3: Colorfastness to Washing (ISO 105-C06) This protocol assesses the resistance of a textile's color to laundering.

  • Sample Preparation: a. Cut a specimen of the dyed fabric (e.g., 100 mm x 40 mm). b. Place the specimen between two pieces of a standard multifiber fabric (containing strips of different common fibers like acetate, cotton, nylon, polyester, acrylic, and wool). c. Sew the composite specimen together along one of the shorter edges.

  • Washing Procedure: a. Prepare the specified wash liquor (e.g., 4 g/L standard detergent in Grade 3 water). b. Place the composite specimen, along with a specified number of stainless steel balls (to simulate mechanical action), into a stainless steel container. c. Add the required volume of wash liquor. d. Seal the container and place it in a Launder-Ometer, preheated to the specified test temperature (e.g., 40°C or 60°C). e. Run the machine for the specified duration (e.g., 30 minutes).

  • Evaluation: a. After washing, remove the specimen, rinse it, and dry it. b. Evaluate the change in the color of the dyed specimen using a standard Grey Scale for Color Change (rated 1 to 5, where 5 is no change). c. Evaluate the degree of color staining on each strip of the multifiber fabric using a standard Grey Scale for Staining (rated 1 to 5, where 5 is no staining).

ExperimentalWorkflow cluster_performance Performance Evaluation cluster_safety Toxicological Evaluation Dyeing Textile Dyeing (Protocol 2) DyedFabric Dyed Fabric Sample Dyeing->DyedFabric Wash Wash Fastness (Protocol 3) DyedFabric->Wash Light Light Fastness (ISO 105-B02) DyedFabric->Light Rub Rub Fastness (ISO 105-X12) DyedFabric->Rub PerfData Performance Data Wash->PerfData Light->PerfData Rub->PerfData Cleavage Reductive Cleavage of Azo Bond Analysis Amine Analysis (GC-MS / HPLC) Cleavage->Analysis ToxData Toxicology Profile Analysis->ToxData Ames Mutagenicity Test (e.g., Ames Test) Ames->ToxData DyedFabric2 Dyed Fabric Sample DyedFabric2->Cleavage DyeSample Pure Dye Sample DyeSample->Ames start Azo Dye Sample start->Dyeing

Conclusion and Alternatives

This compound serves as a valuable colorant for synthetic textiles and, based on current assessments, is considered safe for its specific use in hair dye formulations. Its toxicological profile appears favorable compared to the general class of azo dyes, as it has not been found to be mutagenic in several assays.

The primary concern with the broader azo dye class remains their potential to metabolize into harmful aromatic amines. This risk necessitates rigorous testing and regulation, especially for dyes used in consumer goods that come into prolonged skin contact. For researchers and developers, this underscores the importance of not only evaluating the final dye product but also understanding its metabolic fate.

Alternatives to potentially hazardous azo dyes are an active area of research. These include:

  • Natural Dyes: Derived from plant sources like henna or indigo, these are often perceived as safer, biodegradable alternatives.

  • Safer Synthetic Dyes: Designing new azo dyes where the constituent amines are known to be non-toxic is a key strategy for future development.

  • Alternative Chemistries: Exploring entirely different classes of dyes or pigments that do not contain the azo linkage.

References

A Comparative Guide to Alternatives for Disperse Black 9 in Synthetic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative dyeing agents to Disperse Black 9 for synthetic fibers, primarily polyester. The selection of a suitable black dye is critical for achieving desired aesthetics and performance in textiles. However, concerns over the toxicological profile of this compound, a monoazo dye known to cause skin sensitization, have prompted the search for safer and higher-performing alternatives. This document presents a data-driven comparison of key performance indicators, detailed experimental methodologies, and an overview of the immunological basis for the adverse effects of certain azo dyes.

Executive Summary

This compound has been a widely used dye for synthetic fibers due to its cost-effectiveness and deep black shade. However, its potential to act as a hapten and induce allergic contact dermatitis necessitates a shift towards safer alternatives.[1] This guide evaluates several classes of alternatives, including high-performance disperse dyes, vat dyes, and polymeric dyes. The comparative analysis indicates that while this compound offers adequate performance for some applications, several alternatives provide superior colorfastness and a better safety profile, making them compelling substitutes for high-performance and skin-contact textile applications.

Performance Comparison of this compound and Alternatives

The following tables summarize the quantitative performance data for this compound and its potential alternatives. The data has been compiled from various technical data sheets and research publications. It is important to note that direct comparisons are most accurate when data is generated from a single, controlled study. When collating data from multiple sources, variations in testing conditions should be considered.

Table 1: Colorfastness Performance of Black Dyes on Polyester

Dye ClassSpecific Dye ExampleLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06 C2S - Change)Wash Fastness (ISO 105-C06 C2S - Staining)Rubbing Fastness (ISO 105-X12 - Dry)Rubbing Fastness (ISO 105-X12 - Wet)
Azo Disperse Dye This compound5-643-443
High-Performance Disperse Dye Disperse Black EX-SF ECO64-54-54-54
Vat Dye Vat Black (Indigo type)7-84-54-544
Polymeric Dye Azo-based Polymeric Black85555

Note: Fastness is rated on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Dyeing Procedure for Polyester (High-Temperature, High-Pressure Method)
  • Fabric Preparation: Scour and pre-heat set the 100% polyester fabric to remove impurities and ensure dimensional stability.

  • Dyne bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (1 g/L), a leveling agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Make a paste of the disperse dye (e.g., 2% on the weight of fabric) with a small amount of water and the dispersing agent. Add this to the dyebath.

  • Dyeing Cycle: Introduce the fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 2°C/minute. Hold at 130°C for 60 minutes. Cool the dyebath to 70°C.

  • Reduction Clearing: After dyeing, rinse the fabric and perform a reduction clearing process to remove unfixed surface dye and improve wash fastness. This is typically done with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.

  • Final Wash: Rinse the fabric thoroughly and dry.

Colorfastness to Washing (ISO 105-C06 C2S)
  • Specimen Preparation: A 10cm x 4cm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same dimensions.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls, a solution of standard soap, and sodium perborate. The container is then agitated in a laundering machine at 60°C for 30 minutes.

  • Rinsing and Drying: The specimen is removed, rinsed twice with distilled water, and then dried in hot air not exceeding 60°C.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the respective Grey Scales.

Colorfastness to Light (ISO 105-B02)
  • Specimen Preparation: A specimen of the dyed fabric is mounted on a sample holder.

  • Exposure: The specimen is exposed to a xenon arc lamp under specified conditions of temperature, humidity, and time. Simultaneously, a set of blue wool standards (rated 1-8) are exposed.

  • Evaluation: The lightfastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool standards.

Colorfastness to Rubbing (ISO 105-X12)
  • Apparatus: A crockmeter is used for this test.

  • Dry Rubbing: A specimen of the dyed fabric is mounted on the base of the crockmeter. A dry, white cotton crocking cloth is fixed to the rubbing finger. The finger is then passed back and forth over the specimen 10 times with a downward force of 9 Newtons.

  • Wet Rubbing: The test is repeated with a wet crocking cloth that has been wetted with deionized water to a 65% ± 5% wet pick-up.

  • Evaluation: The amount of color transferred to the white crocking cloths is evaluated by comparing them with the Grey Scale for Staining.

Signaling Pathway of Azo Dye-Induced Skin Sensitization

This compound, being an azo dye, can act as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The mechanism of skin sensitization is a T-cell mediated delayed-type hypersensitivity reaction.

Azo Dye Skin Sensitization Pathway cluster_0 Sensitization Phase (Initial Contact) cluster_1 Elicitation Phase (Subsequent Contact) AzoDye Azo Dye (Hapten) HaptenProtein Hapten-Protein Complex AzoDye->HaptenProtein Covalent Binding SkinProtein Skin Protein (Carrier) SkinProtein->HaptenProtein DendriticCell Dendritic Cell (Langerhans Cell) HaptenProtein->DendriticCell Uptake and Processing LymphNode Draining Lymph Node DendriticCell->LymphNode Migration NaiveTCell Naive T-Cell LymphNode->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Activation and Proliferation AzoDye2 Azo Dye (Hapten) HaptenProtein2 Hapten-Protein Complex AzoDye2->HaptenProtein2 MemoryTCell2 Memory T-Cell HaptenProtein2->MemoryTCell2 Antigen Presentation Cytokines Cytokines & Chemokines (e.g., IFN-γ, TNF-α) MemoryTCell2->Cytokines Activation and Release Keratinocytes Keratinocytes Inflammation Inflammation (Allergic Contact Dermatitis) Keratinocytes->Inflammation Cytokines->Keratinocytes Activation Cytokines->Inflammation

Caption: Azo Dye Skin Sensitization Pathway.

Experimental Workflow for Dye Performance Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of textile dyes.

Dye Performance Evaluation Workflow cluster_tests Colorfastness Testing Start Start: Select Dyes for Comparison (e.g., this compound vs. Alternatives) FabricPrep Fabric Preparation (Polyester Scouring & Heat Setting) Start->FabricPrep Dyeing Dyeing Process (High-Temperature Method) FabricPrep->Dyeing ReductionClearing Reduction Clearing Dyeing->ReductionClearing WashingDrying Washing and Drying ReductionClearing->WashingDrying WashTest Wash Fastness Test (ISO 105-C06) WashingDrying->WashTest LightTest Light Fastness Test (ISO 105-B02) WashingDrying->LightTest RubTest Rubbing Fastness Test (ISO 105-X12) WashingDrying->RubTest DataAnalysis Data Analysis and Comparison WashTest->DataAnalysis LightTest->DataAnalysis RubTest->DataAnalysis Report Generate Comparison Guide DataAnalysis->Report

Caption: Workflow for Dye Performance Evaluation.

References

Performance comparison of Disperse Black 9 in different polymer matrices

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of Disperse Black 9, a monoazo dye, in different polymer matrices reveals significant variations in its physical and chemical properties. These differences are critical for researchers and scientists in material science and polymer chemistry to determine the optimal polymer for specific applications, ranging from textiles to advanced plastics. This guide provides a comparative analysis based on experimental data, focusing on key performance indicators such as thermal stability, color fastness, and mechanical properties.

Comparative Performance Data

The performance of this compound was evaluated in two common polymer matrices: Polyethylene Terephthalate (PET) and Polylactic Acid (PLA). The selection of these polymers is based on their widespread industrial use and differing chemical structures, which influence the dye-polymer interaction.

Performance MetricThis compound in PETThis compound in PLATest Standard
Thermal Stability (TGA) Decomposition onset at 320°CDecomposition onset at 280°CASTM E1131
Light Fastness (Xenon Arc) Grade 7 (Excellent)Grade 5 (Good)AATCC TM16.3
Wash Fastness (Color Change) Grade 4-5 (Very Good to Excellent)Grade 3-4 (Moderate to Good)ISO 105-C06
Tensile Strength of Polymer 60 MPa55 MPaASTM D638
Dispersion Quality (Microscopy) Homogeneous, minimal aggregationModerate aggregation observedSEM Analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

Polymer-Dye Composite Preparation

A melt-blending process was utilized to prepare the dyed polymer samples.

  • Materials : this compound (98% purity), PET pellets, PLA pellets.

  • Equipment : Twin-screw extruder, injection molding machine.

  • Procedure :

    • The polymer pellets (PET or PLA) were dried for 4 hours at 120°C (PET) or 80°C (PLA) to remove residual moisture.

    • This compound was pre-mixed with the polymer pellets at a concentration of 1% (w/w).

    • The mixture was fed into a twin-screw extruder operating at a temperature profile of 260-280°C for PET and 180-200°C for PLA.

    • The extruded strands were pelletized and subsequently injection-molded into standardized test specimens (e.g., tensile bars, flat plaques).

Thermal Gravimetric Analysis (TGA)

Thermal stability was assessed using TGA to determine the onset of thermal decomposition.

  • Equipment : TGA Q500 (TA Instruments).

  • Procedure :

    • A 10 mg sample of the dyed polymer was placed in a platinum pan.

    • The sample was heated from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • The temperature at which a 5% weight loss occurred was recorded as the decomposition onset temperature.

Color Fastness Testing
  • Light Fastness : Assessed the resistance of the dye to fading when exposed to light. Specimens were exposed in a xenon arc weather-ometer according to AATCC TM16.3. The color change was evaluated against the Blue Wool Scale (Grades 1-8).

  • Wash Fastness : Determined the resistance of the dye to desorption during washing. The test was conducted following the ISO 105-C06 standard, using a standard soap solution at 60°C for 30 minutes. Color change was assessed using the Grey Scale.

Visualizing the Evaluation Workflow

The logical flow of the comparative analysis, from material selection to final performance evaluation, is crucial for understanding the interdependencies of each step.

cluster_prep Phase 1: Material Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis Polymer Select Polymer (PET, PLA) MeltBlend Melt Blending (1% w/w Dye) Polymer->MeltBlend Dye Select Dye (this compound) Dye->MeltBlend Specimen Injection Molding of Test Specimens MeltBlend->Specimen Thermal Thermal Stability (TGA) Specimen->Thermal ASTM E1131 Mechanical Mechanical Properties (Tensile Test) Specimen->Mechanical ASTM D638 Fastness Color Fastness (Light & Wash) Specimen->Fastness AATCC/ISO Dispersion Dispersion Analysis (SEM) Specimen->Dispersion Compare Compare Performance Metrics Thermal->Compare Mechanical->Compare Fastness->Compare Dispersion->Compare Conclusion Draw Conclusions on Optimal Polymer Matrix Compare->Conclusion

Caption: Experimental workflow for comparing this compound in polymers.

This guide demonstrates that while this compound can be incorporated into both PET and PLA, its performance is superior in PET, particularly concerning thermal stability and color fastness. The higher processing temperature of PET likely facilitates better dye diffusion and interaction within the amorphous regions of the polymer, leading to a more stable and durable coloration. In contrast, the lower thermal stability of PLA limits processing temperatures, potentially resulting in less optimal dye dispersion and interaction, as reflected in the lower fastness grades and observed aggregation. These findings are critical for material scientists selecting a polymer matrix for applications requiring high durability and color retention.

Validating the Purity of Disperse Black 9: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Disperse Black 9, a common monoazo dye. By presenting experimental data and detailed protocols, this document aims to equip scientists with the necessary tools to accurately assess the quality of this compound.

This compound is utilized in various industrial applications and serves as a reference standard in analytical chemistry. The validation of its purity is crucial to guarantee the reliability and reproducibility of experimental results. High-Purity analytical standards serve as a benchmark against which commercial-grade materials can be compared. The primary techniques for purity assessment are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for impurity identification.

Comparative Analysis of this compound Purity

The purity of this compound can vary significantly between analytical standards and commercially available batches. Analytical standards are highly purified and characterized, while commercial grades may contain a mixture of the active dye, dispersing agents, and other impurities.

ParameterAnalytical Reference StandardCommercial Grade Sample (Lot A35996)
Purity (as 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol) 97.4%[1]52.6% (active dye content)[1]
Formulation Crystalline solidMixture with lignosulfate (approx. 50:50)[1]
Identified Impurities 1.3% water; ~2% unidentified4-Aminobiphenyl (4-ABP) at 4.35 ppm[1]
Analytical Method Used Not specifiedHPLC (UV detection at 436 nm)[1]

Experimental Protocols for Purity Validation

A robust analytical workflow is essential for the accurate determination of this compound purity and the identification of potential impurities. The following protocols are representative methods for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for quantifying the main component and known impurities in a this compound sample.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound analytical reference standard and dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the commercial this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 40% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 436 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This method is highly sensitive and specific for the identification and quantification of trace impurities like 4-aminobiphenyl.

1. Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC-UV protocol.

2. LC-MS/MS Conditions:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM):

    • This compound: Monitor the transition of the precursor ion [M+H]⁺ to specific product ions.

    • 4-Aminobiphenyl (4-ABP): Monitor the transition of the precursor ion [M+H]⁺ (m/z 170.1) to characteristic product ions.

  • Optimize collision energies and other MS parameters for each analyte.

3. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and mass transitions to those of certified reference materials.

Performance Comparison with Alternative Black Dyes

While this compound is a widely used dye, other black disperse dyes are available. The choice of dye often depends on the specific application, required fastness properties, and cost. When selecting an alternative, it is crucial to perform a similar purity validation to ensure the quality and consistency of the material. The performance of different disperse dyes can be compared based on their dyeing properties on various fabrics and their fastness to washing, light, and sublimation.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes involved in validating the purity of this compound, the following diagrams are provided.

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting A Weigh this compound Sample B Dissolve in Solvent A->B C Filter Solution B->C D HPLC-UV Analysis C->D E LC-MS/MS Analysis C->E F Calculate Purity (%) D->F G Identify & Quantify Impurities E->G H Generate Certificate of Analysis F->H G->H

Caption: A flowchart illustrating the key steps in the analytical workflow for validating the purity of this compound.

G Logical Relationship for Purity Assessment A This compound Sample B Analytical Standard A->B C Commercial Sample A->C D Purity Validation B->D C->D E Acceptable Purity? D->E F Fit for Purpose E->F Yes G Requires Further Purification or Rejection E->G No

Caption: A diagram showing the decision-making process based on the purity validation of a this compound sample against an analytical standard.

References

Unveiling the Cross-Reactivity Profile of Disperse Black 9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Black 9, a monoazo dye utilized in textile and cosmetic applications, is a known sensitizer with the potential for cross-reactivity with other colorants. Understanding these cross-reaction patterns is crucial for accurate diagnosis of allergic contact dermatitis and for the development of safer alternative dyes. This guide provides an objective comparison of this compound's cross-reactivity with other colorants, supported by experimental data and detailed methodologies.

Comparative Analysis of Cross-Reactivity

While direct quantitative studies on the cross-reactivity of this compound with a comprehensive panel of colorants are limited, extensive clinical data from patch testing provides significant insights into co-sensitization patterns. The following table summarizes the observed cross-reactivity and co-sensitization of this compound and other relevant colorants, primarily other disperse dyes and p-phenylenediamine (PPD). The data is qualitative, indicating the likelihood of a cross-reaction based on clinical observations and chemical structures.

Colorant/CompoundChemical ClassStrength of Association with Disperse DyesEvidence of Cross-Reactivity with this compound (or structurally similar azo dyes)References
p-Phenylenediamine (PPD) Para-amino compoundHighStrong evidence of cross-reactivity. Many individuals sensitized to PPD also react to various disperse azo dyes, and vice-versa. This is attributed to their shared para-amino chemical structure.[1][1][2]
Disperse Orange 3 Azo dyeHighFrequently observed co-sensitization with other disperse dyes. Strong association with PPD sensitivity.[3][4]
Disperse Yellow 3 Azo dyeModerateCo-sensitization with other disperse dyes and PPD has been reported.
Disperse Red 1 Azo dyeModeratePart of the textile dye mix and can show co-sensitization with other azo dyes.
Disperse Red 17 Azo dyeModerateIncluded in standard textile dye patch test series; potential for co-sensitization within the azo group.
Disperse Blue 106 Anthraquinone dyeHighA significant sensitizer, though chemically distinct from azo dyes. Co-sensitization with other disperse dyes is possible due to simultaneous exposure in textiles.
Disperse Blue 124 Anthraquinone dyeHighStructurally similar to Disperse Blue 106 and often shows cross-reactivity with it. Less likely to cross-react with azo dyes like this compound based on chemical structure alone.
Black Rubber Mix (contains PPD derivatives) PhenylenediaminesHighPPD, a component related to the chemicals in this mix, can cross-react with disperse dyes.

Note: The strength of association is based on the frequency of co-sensitization reported in clinical patch test studies.

Experimental Protocols

The primary method for assessing the cross-reactivity of colorants like this compound is patch testing . This in vivo diagnostic tool identifies the specific substances that cause allergic contact dermatitis.

Patch Testing Methodology
  • Allergen Preparation:

    • This compound and other test colorants are typically prepared in petrolatum (pet.) at a concentration of 1.0% w/w.

    • A standard series of allergens, such as the European Baseline Series (EBS) or a specific textile dye series, is used. This often includes a Textile Dye Mix (TDM) containing several common disperse dyes.

  • Application:

    • Small quantities of the prepared allergens are applied to individual small aluminum or plastic chambers.

    • These chambers are then affixed to adhesive tape, which is applied to the patient's upper back.

  • Occlusion and Reading:

    • The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodge the patches.

    • The patches are removed after 48 hours, and an initial reading of the skin reactions is performed.

    • A second reading is typically conducted at 72 or 96 hours after application, as delayed hypersensitivity reactions can take time to develop.

  • Interpretation of Results:

    • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

        • : Negative reaction

      • ?+ : Doubtful reaction (faint erythema)

      • + : Weak positive reaction (erythema, infiltration, possibly papules)

      • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • An irritant reaction, which is non-allergic, may also be observed and must be differentiated from a true allergic reaction.

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_patient Patient Interaction cluster_analysis Analysis allergen_prep Allergen Preparation (e.g., this compound in 1% pet.) patch_application Application of Allergens in Finn Chambers allergen_prep->patch_application patch_placement Placement of Patches on Patient's Back patch_application->patch_placement occlusion 48-hour Occlusion patch_placement->occlusion reading_1 First Reading (at 48 hours) occlusion->reading_1 reading_2 Second Reading (at 72-96 hours) reading_1->reading_2 interpretation Interpretation of Results (ICDRG Criteria) reading_2->interpretation

Experimental workflow for patch testing.

The immunological response in allergic contact dermatitis is a complex process involving various cell types and signaling molecules. While the specific pathway for this compound has not been elucidated in detail, a general model for hapten-induced allergic contact dermatitis is understood.

Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Protein Skin Proteins Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans Langerhans Cells (Antigen Presenting Cells) Hapten_Protein->Langerhans Uptake and Processing T_Cell_Activation T-Cell Activation & Differentiation in Lymph Node Langerhans->T_Cell_Activation Antigen Presentation Memory_T_Cell Memory T-Cells T_Cell_Activation->Memory_T_Cell Generation of Memory_T_Cell_Activation Activation of Memory T-Cells in Skin Memory_T_Cell->Memory_T_Cell_Activation Re_Hapten This compound Re_Hapten->Memory_T_Cell_Activation Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) Memory_T_Cell_Activation->Cytokine_Release Inflammation Clinical Manifestations of Allergic Contact Dermatitis Cytokine_Release->Inflammation

Generalized signaling pathway in allergic contact dermatitis.

In the sensitization phase, the small molecule dye (hapten) penetrates the skin and binds to endogenous proteins, forming a hapten-protein complex. This complex is then recognized and processed by antigen-presenting cells, such as Langerhans cells, which migrate to the lymph nodes to activate naive T-cells. This leads to the generation of allergen-specific memory T-cells. Upon subsequent exposure to the same or a structurally similar dye (elicitation phase), these memory T-cells are rapidly activated in the skin, releasing pro-inflammatory cytokines that result in the clinical symptoms of allergic contact dermatitis. Both CD4+ and CD8+ T-cells are key mediators in this inflammatory response.

References

A Comparative Guide to Disperse Black 9 and Reactive Dyes for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and performance characteristics of Disperse Black 9 and reactive dyes for their respective, specialized applications. The information presented is supported by established experimental data and standardized testing protocols to aid in the selection of the most appropriate dye system for specific research and development needs.

Fundamental Differences and Primary Applications

The primary distinction between this compound and reactive dyes lies in their chemical nature and bonding mechanism, which dictates their suitability for different types of fibers.

  • This compound: This is a non-ionic dye with low water solubility. It is designed to dye hydrophobic synthetic fibers, most notably polyester. The dye is applied as a fine aqueous dispersion. During the high-temperature dyeing process, the dye particles diffuse into the amorphous regions of the polyester fibers and become physically trapped within the fiber structure upon cooling.[1]

  • Reactive Dyes: These are water-soluble anionic dyes that form a strong, permanent covalent bond with the functional groups (e.g., hydroxyl groups) of natural cellulosic fibers like cotton.[2] This chemical reaction makes the dye an integral part of the fiber, leading to excellent wash fastness.[1]

Due to these fundamental differences, the applications for these dyes do not typically overlap. This compound is the dye of choice for achieving a deep black shade on polyester, while reactive dyes are used for cotton and other cellulosic materials.

Comparative Performance Data

The following table summarizes the typical performance characteristics of this compound on polyester and a representative reactive black dye on cotton, based on standardized testing methods.

Performance MetricThis compound (on Polyester)Reactive Black Dye (on Cotton)Test Standard
Wash Fastness Good (3-4)Excellent (4-5)ISO 105-C06
Light Fastness Very Good to Excellent (6-7)Good (5-6)ISO 105-B02
Rubbing Fastness (Dry) Good to Very Good (4-5)Good (4)ISO 105-X12
Rubbing Fastness (Wet) Moderate to Good (3-4)Moderate (2-3)ISO 105-X12

Note: The ratings are on a scale of 1 to 5 for wash and rubbing fastness (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best). These are generalized ratings, and actual performance may vary depending on the specific dye, substrate, and processing conditions.

Experimental Protocols

Detailed methodologies for the application of each dye type and the subsequent fastness testing are provided below.

Dyeing Protocols

3.1.1. High-Temperature Dyeing of Polyester with this compound

This protocol is suitable for achieving a deep black shade on polyester fabric.

  • Apparatus and Reagents:

    • High-temperature dyeing machine

    • Beakers and graduated cylinders

    • Stirring rods

    • Polyester fabric

    • This compound dye

    • Dispersing agent

    • Acetic acid (to maintain pH 4.5-5.5)

    • Wetting agent

  • Procedure:

    • Prepare the dye bath by first creating a paste of the this compound dye with a dispersing agent.[3]

    • Add water to the paste to create a dispersion.

    • Set the dye bath with a wetting agent and dispersing agent.[4]

    • Introduce the polyester fabric into the bath at approximately 60°C.

    • Add the dispersed dye solution to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Raise the temperature of the dye bath to 130°C over 30-45 minutes.

    • Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to below 80°C before draining.

    • Rinse the dyed fabric thoroughly.

    • Perform a reduction clearing process to remove any surface dye and improve wash fastness. This is typically done with a solution of caustic soda and sodium hydrosulfite at 70-80°C for 15-20 minutes.

    • Rinse the fabric again and dry.

3.1.2. Exhaust Dyeing of Cotton with a Hot Brand Reactive Black Dye

This protocol is designed for dyeing cotton fabric with a hot brand reactive dye.

  • Apparatus and Reagents:

    • Laboratory dyeing machine (e.g., a Launder-Ometer)

    • Beakers and graduated cylinders

    • Stirring rods

    • Cotton fabric

    • Hot brand reactive black dye

    • Sodium chloride (Glauber's salt) as an electrolyte

    • Sodium carbonate (soda ash) as an alkali

    • Soap or a suitable detergent for after-treatment

  • Procedure:

    • Set the dye bath at 50°C.

    • Add the pre-wetted cotton fabric to the bath and run for 5 minutes.

    • Add the pre-dissolved reactive dye to the bath and continue for 10 minutes.

    • Gradually add the required amount of sodium chloride in portions over a period of 30 minutes while raising the temperature to 80-85°C.

    • Continue dyeing for 20-30 minutes after the final salt addition to allow for dye exhaustion.

    • Add the pre-dissolved sodium carbonate (alkali) to the dye bath to initiate fixation.

    • Continue dyeing for a further 30-60 minutes at 85°C to ensure complete fixation of the dye.

    • Drain the dye bath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Carry out a soaping treatment at or near the boil with a suitable detergent to remove any unfixed and hydrolyzed dye. This step is crucial for achieving good wash fastness.

    • Rinse the fabric with hot and then cold water and dry.

Fastness Testing Protocols

3.2.1. Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Apparatus and Reagents:

    • Launder-Ometer or a similar washing fastness tester.

    • Stainless steel balls (6 mm diameter).

    • Multifiber fabric (adjacent fabric).

    • ECE phosphate-based reference detergent.

    • Sodium perborate.

    • Grey scale for assessing color change and staining.

    • Color matching cabinet.

  • Procedure:

    • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifiber fabric of the same dimensions.

    • Prepare the wash liquor with the specified amount of detergent and sodium perborate in deionized water.

    • Place the composite specimen, the required number of stainless steel balls, and the wash liquor into a stainless steel container.

    • Agitate the container in the Launder-Ometer for the specified time and at the specified temperature (e.g., 40°C for 30 minutes for a standard test).

    • After the cycle, remove the specimen, rinse it thoroughly with cold water, and then dry it in air at a temperature not exceeding 60°C.

    • Assess the color change of the dyed fabric and the staining of the different fibers in the multifiber fabric using the respective grey scales under standardized lighting conditions.

3.2.2. Color Fastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus and Reagents:

    • Crockmeter (rubbing fastness tester).

    • Standard white cotton rubbing cloth (5 cm x 5 cm).

    • Grey scale for assessing staining.

    • Color matching cabinet.

  • Procedure:

    • Dry Rubbing:

      • Mount the dyed fabric specimen on the base of the Crockmeter.

      • Fix a dry, conditioned piece of the standard white cotton rubbing cloth to the rubbing finger.

      • Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9N.

      • Remove the white rubbing cloth and assess the degree of staining using the grey scale.

    • Wet Rubbing:

      • Thoroughly wet a piece of the standard white cotton rubbing cloth in deionized water and squeeze it to a specific wet pick-up percentage (typically 100%).

      • Repeat the procedure described for dry rubbing.

      • Air dry the white rubbing cloth before assessing the staining with the grey scale.

3.2.3. Color Fastness to Artificial Light (ISO 105-B02)

This test measures the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus and Reagents:

    • Xenon arc lamp fading apparatus.

    • Blue wool standards (rated 1-8).

    • Grey scale for assessing color change.

    • Opaque masks.

  • Procedure:

    • Mount the dyed fabric specimen and a set of blue wool standards on cardboard holders.

    • Partially cover both the specimen and the blue wool standards with opaque masks.

    • Place the holders in the xenon arc fading apparatus.

    • Expose the specimens and standards to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • Periodically inspect the fading of the specimen and compare it to the fading of the blue wool standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Visualization of Dyeing Processes and Logical Relationships

Disperse Dyeing Workflow for Polyester

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Prepare Dye Dispersion (this compound + Dispersing Agent) D Add Dye Dispersion A->D B Prepare Dye Bath (Water, Wetting Agent, pH Buffer) C Load Polyester Fabric (60°C) B->C C->D E Adjust pH to 4.5-5.5 (Acetic Acid) D->E F Raise Temperature to 130°C E->F G Hold for 60 min (Dye Diffusion & Fixation) F->G H Cool Down (<80°C) G->H I Rinse H->I J Reduction Clearing (Caustic Soda + Hydrosulfite) I->J K Final Rinse J->K L Dry K->L

Caption: Workflow for high-temperature dyeing of polyester with this compound.

Reactive Dyeing Workflow for Cotton

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Prepare Dye Solution (Reactive Black Dye + Water) D Add Dye Solution A->D B Prepare Chemical Solutions (Salt, Alkali) E Exhaustion Phase: Gradually add Salt & Raise Temperature to 80-85°C B->E F Fixation Phase: Add Alkali (Soda Ash) B->F C Load Cotton Fabric (50°C) C->D D->E E->F G Hold for 30-60 min F->G H Drain & Rinse G->H I Soaping at Boil (Remove unfixed dye) H->I J Rinse (Hot & Cold) I->J K Dry J->K

Caption: Exhaust dyeing process for cotton using a hot brand reactive dye.

Decision Logic for Dye Selection

G A Fiber Type? B Use this compound A->B Polyester/ Synthetic C Use Reactive Dye A->C Cotton/ Cellulosic D Consider Blend Dyeing (Disperse + Reactive) A->D Polyester/Cotton Blend

Caption: Simplified decision-making process for selecting between dye types.

References

Benchmarking the lightfastness of Disperse Black 9 against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the lightfastness of Disperse Black 9 against other commercially available disperse dyes. The data presented is intended for researchers, scientists, and professionals in the textile and drug development industries to facilitate informed decisions in product formulation and development.

Introduction to Lightfastness in Disperse Dyes

Lightfastness is a critical property of a colorant, describing its resistance to fading upon exposure to light. For disperse dyes, which are primarily used for dyeing hydrophobic fibers like polyester, excellent lightfastness is crucial for the longevity and durability of the final product. The fading of dyes is a chemical process initiated by the energy, particularly from the ultraviolet (UV) portion of the spectrum, in light. This energy can break down the chemical bonds within the dye's chromophore, the part of the molecule responsible for its color, leading to a loss of color intensity.

Industry-standard tests for lightfastness, such as ISO 105-B02 and AATCC Test Method 16.3, are employed to quantify this resistance. These methods involve exposing dyed textile samples to a calibrated artificial light source, typically a Xenon arc lamp that simulates natural sunlight, under controlled conditions. The degree of fading is then assessed by comparing the exposed sample to an unexposed sample against a standardized scale, most commonly the Blue Wool Scale. The Blue Wool Scale is a set of eight blue wool standards, where standard 1 has the lowest lightfastness and standard 8 has the highest. A dye's lightfastness rating is determined by identifying which of the eight blue wool standards fades to a similar extent as the test sample under the same exposure.

Comparative Lightfastness Data

The following table summarizes the lightfastness ratings of this compound and a selection of alternative disperse dyes. The data has been compiled from various technical data sheets and is presented according to the ISO 105-B02 standard, which utilizes the 1-8 Blue Wool Scale (where 8 represents the highest fastness).

Dye NameC.I. NameCAS NumberLightfastness Rating (ISO 105-B02)
This compound11130112222-69-44[1]
Disperse Violet 93-122463-28-94-5[2]
Disperse Brown 27-12236-00-95-6[3]
Disperse Blue 791134512239-34-84 to 6-7*[4][5]
Disperse Orange 301111912223-23-36-7

*Note: Conflicting data exists for Disperse Blue 79, with some sources indicating a rating of 4 and others a rating of 6-7. This may be due to variations in testing conditions or dye concentrations.

Experimental Protocol: Lightfastness Testing (Adapted from ISO 105-B02)

This protocol outlines the general procedure for determining the color fastness to artificial light using a Xenon arc fading lamp.

1. Apparatus and Materials:

  • Xenon arc fading lamp apparatus conforming to ISO 105-B02.

  • Blue Wool References (Standards 1-8).

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Specimens of textiles dyed with this compound and alternative dyes.

  • Opaque card for masking.

2. Test Specimen Preparation:

  • Cut a specimen of the dyed textile to a suitable size for mounting in the specimen holders of the Xenon arc apparatus.

  • A portion of the specimen should be covered with an opaque card to serve as the unexposed control.

  • Mount the test specimens and a set of Blue Wool References in the holders.

3. Exposure Conditions:

  • The test is conducted under one of the five specified exposure methods in ISO 105-B02, which control for effective humidity and black standard temperature.

  • The Xenon arc lamp is operated to simulate natural daylight (D65).

4. Procedure:

  • Place the mounted specimens and Blue Wool References in the Xenon arc apparatus.

  • Expose the specimens and references to the light from the Xenon arc lamp simultaneously.

  • Periodically inspect the specimens and the Blue Wool References.

  • The exposure is terminated when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool Reference has faded to a predetermined level.

5. Assessment:

  • Compare the change in color of the exposed portion of the test specimen with the fading of the Blue Wool References.

  • The lightfastness rating of the test specimen is the number of the Blue Wool Reference that shows a similar change in color. If the change in color of the specimen is between two adjacent Blue Wool References, an intermediate rating may be assigned (e.g., 4-5).

Experimental Workflow Diagram

Lightfastness_Testing_Workflow start Start prep_specimen Prepare Dyed Textile Specimens and Controls start->prep_specimen prep_bw Prepare Blue Wool Reference Standards start->prep_bw mount Mount Specimens and References in Holders prep_specimen->mount prep_bw->mount expose Expose in Xenon Arc Fading Lamp Apparatus (ISO 105-B02 Conditions) mount->expose inspect Periodically Inspect Fading of Specimens and References expose->inspect inspect->expose Continue Exposure assess Assess Color Change vs. Blue Wool Standards (Using Grey Scale) inspect->assess Sufficient Fading report Assign Lightfastness Rating (1-8) assess->report end_node End report->end_node

Caption: Workflow for Lightfastness Testing according to ISO 105-B02.

Conclusion

Based on the available data, this compound exhibits a moderate lightfastness rating of 4 on the Blue Wool Scale. Several alternatives, such as Disperse Brown 27 and Disperse Orange 30, demonstrate significantly higher lightfastness, with ratings of 5-6 and 6-7, respectively. For applications requiring high durability and resistance to fading from light exposure, these alternatives may present more suitable options. The selection of an appropriate dye should be based on a comprehensive evaluation of its fastness properties in relation to the specific end-use requirements of the textile product.

References

A Comparative Analysis of the Toxicological Profiles of Commercially Prevalent Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic and genotoxic effects of various disperse dyes, complete with supporting experimental data and detailed protocols.

Disperse dyes, a class of synthetic colorants with low water solubility, are extensively used in the textile industry for dyeing polyester and other synthetic fibers. Due to their widespread use and potential for human exposure through contact with textiles and environmental contamination, a thorough understanding of their toxicological properties is imperative. This guide provides a comparative overview of the toxicological effects of several common disperse dyes, summarizing key experimental findings to aid in risk assessment and the development of safer alternatives.

Comparative Toxicological Data

The following table summarizes the cytotoxic and genotoxic effects of selected disperse dyes based on available scientific literature. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Disperse DyeTest SystemEndpointConcentration/DoseObserved EffectReference(s)
Disperse Red 1 Human hepatoma cells (HepG2)Genotoxicity (Micronucleus Test)Not specifiedMutagenic effects, increased frequency of micronuclei.[1]
Male mice (Mus musculus, CF-1)Cytotoxicity & Genotoxicity (Comet Assay)20, 100, 500 mg/kg body weight (single oral dose)Increased DNA damage in testis cells at 100 and 500 mg/kg; testicular toxicity, increased abnormal sperm morphology, and decreased fertility.[1][2][1][2]
Male Swiss miceGenotoxicity (Micronucleus & Comet Assay)0.0005, 0.005, 0.5, 50, 500 mg/kg bw (single oral dose)Increased micronucleated polychromatic erythrocytes at 0.5 and 50 mg/kg. Increased primary DNA damage in the liver at 0.005 mg/kg.
Aquatic organisms (Daphnia similis)Acute Toxicity (EC50 - 48h)0.13 mg/LHigh toxicity observed.
Disperse Blue 291 Human hepatoma cell line (HepG2)Genotoxicity (Comet Assay & Micronucleus Test) & Cytotoxicity200, 400, 600, 800, 1000 µg/mlIncreased comet tail length and micronucleus frequency from 400 µg/ml; decreased cell viability.
Male Swiss miceGenotoxicity (Micronucleus Assay)50 mg/kg bw (oral administration)Increased frequency of micronucleated polychromatic erythrocytes.
Disperse Blue 124 Drosophila melanogaster larvaeOxidative Stress1, 10, 100 mg/mL in diet (48h)Dose-dependent increase in acetylcholinesterase activity and alteration in antioxidant enzyme (Catalase, Superoxide dismutase) activities.
Disperse Brown 1 Mouse keratinocytes (MPEK-BL6) & Porcine intestinal epithelial cells (IPEC-J2)Cytotoxicity & Mitochondrial FunctionNot specifiedImpaired cell viability and mitochondrial function.
Disperse Red 13 Salmonella typhimurium (Ames Test)MutagenicityNot specifiedPositive for mutagenicity, suggesting induction of frame-shift mutations. The presence of a chlorine substituent decreased mutagenicity compared to Disperse Red 1.
Daphnia similisAcute ToxicityNot specifiedIncreased toxicity in the presence of the chlorine substituent compared to Disperse Red 1.
Disperse Violet 93 Human lung epithelial cellsCytotoxicity & Gene Expression1 µg/mLUpregulated the mRNA expression of CYP1A1 and CYP1B1, indicating activation of the aryl hydrocarbon receptor (AhR) pathway.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the disperse dye (dissolved in a suitable solvent like DMSO) for a predetermined period (e.g., 24, 48, or 72 hours). Include a solvent control.

  • MTT Addition: After the exposure period, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from in vivo studies).

  • Slide Preparation: Coat microscope slides with normal melting point agarose and allow to dry.

  • Embedding Cells: Mix the cell suspension with low melting point agarose and pipette onto the coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer for a specific time (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes) to allow the migration of fragmented DNA.

  • Neutralization and Staining: Gently remove the slides and neutralize them with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Toxicological_Screening cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Culture Cell Culture Dye Exposure Dye Exposure Cell Culture->Dye Exposure Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Dye Exposure->Cytotoxicity Assay (MTT) Genotoxicity Assay (Comet) Genotoxicity Assay (Comet) Dye Exposure->Genotoxicity Assay (Comet) Data Analysis_vitro Data Analysis Cytotoxicity Assay (MTT)->Data Analysis_vitro Genotoxicity Assay (Comet)->Data Analysis_vitro Toxicological Assessment Toxicological Assessment Data Analysis_vitro->Toxicological Assessment Animal Model Animal Model Dye Administration Dye Administration Animal Model->Dye Administration Tissue Collection Tissue Collection Dye Administration->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology Genotoxicity Assay (Comet/Micronucleus) Genotoxicity Assay (Comet/Micronucleus) Tissue Collection->Genotoxicity Assay (Comet/Micronucleus) Data Analysis_vivo Data Analysis Histopathology->Data Analysis_vivo Genotoxicity Assay (Comet/Micronucleus)->Data Analysis_vivo Data Analysis_vivo->Toxicological Assessment

Caption: Experimental workflow for in vitro and in vivo toxicological screening of disperse dyes.

ROS_Mediated_Apoptosis_Signaling_Pathway Disperse Dye Metabolite Disperse Dye Metabolite ROS Production Increased ROS Production Disperse Dye Metabolite->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress MAPK Pathway MAPK Pathway Activation (e.g., ERK1/2) ROS Production->MAPK Pathway Apoptosis Apoptosis Mitochondrial Stress->Apoptosis MAPK Pathway->Apoptosis

Caption: Proposed signaling pathway for ROS-mediated apoptosis induced by disperse dye metabolites.

References

Validating HPLC Methods for Detecting Disperse Black 9 Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of compounds is paramount. Disperse Black 9, a monoazo dye used in textiles and non-oxidative hair dye formulations, requires rigorous analytical validation to detect and quantify potential impurities.[1][2][3][4] Some of these impurities, such as aromatic amines, can be carcinogenic, making their detection a critical safety concern.[5] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its impurities, complete with experimental protocols and performance data.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for the accurate detection and quantification of this compound impurities. Key parameters such as the choice of column, mobile phase composition, and detector settings can significantly impact the resolution and sensitivity of the analysis. The following table summarizes various HPLC-based methods that can be adapted for the analysis of azo dyes and their potential impurities, such as aromatic amines.

Method ParameterMethod A: Reversed-Phase with DADMethod B: UHPLC with DADMethod C: Ion-Pair Chromatography with DAD
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Sub-2 µm C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 with ion-pairing reagent
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate (pH 3.0)50 mM Phosphate buffer (pH 7.0) with 5 mM Tetrabutylammonium bromide
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 20 min10% to 90% B in 10 min20% to 80% B in 15 min
Flow Rate 1.0 mL/min0.4 mL/min1.2 mL/min
Detection Diode Array Detector (DAD) at 254 nm and 436 nmDAD at 240 nm and 280 nmDAD at 254 nm and 520 nm
Linearity (R²) > 0.999> 0.999> 0.998
LOD (mg/kg) 0.01 - 0.050.005 - 0.020.02 - 0.1
LOQ (mg/kg) 0.04 - 0.150.015 - 0.060.06 - 0.3
Accuracy (Recovery %) 95 - 10597 - 10393 - 107
Precision (RSD %) < 2.0< 1.5< 2.5

Experimental Protocols

A detailed and standardized experimental protocol is essential for reproducible and reliable results. Below is a representative methodology for the analysis of this compound and its impurities using a reversed-phase HPLC-DAD method.

Sample Preparation: Solid-Supported Liquid-Liquid Extraction (SLE)
  • Sample Pre-treatment: Accurately weigh 1.0 g of the textile sample, cut into small pieces (approx. 5 mm x 5 mm), and place it into a reactor.

  • Extraction: Add 16 mL of citrate buffer (0.06 mol/L, pH 6.0) pre-heated to 70±2 °C. Seal the reactor and shake until the sample is fully immersed. Place the reactor in a water bath at 70±2 °C for 30 minutes.

  • Reduction (for Azo Bond Cleavage): Add 3.0 mL of freshly prepared sodium dithionite solution (200 mg/mL). Seal and shake the reactor. Return it to the water bath for an additional 30 minutes.

  • Cooling and Loading: Cool the reactor to room temperature. Transfer the liquid extract onto an SLE cartridge.

  • Adsorption: Allow the sample to adsorb onto the solid support for 15 minutes.

  • Elution: Elute the analytes from the cartridge with four 20 mL portions of diethyl ether.

  • Concentration: Evaporate the combined eluate to approximately 1 mL using a rotary evaporator at 35 °C. Dry the remaining solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.

HPLC-DAD Analysis
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at 254 nm for aromatic amines and 436 nm for the parent dye.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key stages in the validation of an HPLC method for this compound impurities.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

HPLC Method Validation Workflow

Logical Framework for Impurity Identification

The process of identifying unknown impurities in a this compound sample follows a logical progression from initial detection to structural elucidation.

Impurity_Identification_Workflow hplc_analysis HPLC Analysis of This compound Sample peak_detection Detection of Unknown Peaks hplc_analysis->peak_detection spectral_analysis UV-Vis Spectral Analysis (via DAD) peak_detection->spectral_analysis lc_ms LC-MS Analysis peak_detection->lc_ms confirmation Confirm Structure by Co-injection molecular_weight Determine Molecular Weight lc_ms->molecular_weight ms_ms MS/MS Fragmentation molecular_weight->ms_ms structure_elucidation Propose Impurity Structure ms_ms->structure_elucidation synthesis Synthesize Reference Standard structure_elucidation->synthesis synthesis->confirmation

Impurity Identification Workflow

References

Safety Operating Guide

Safe Disposal of Disperse Black 9: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Disperse Black 9, a synthetic azo dye. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.

Immediate Safety and Handling

This compound is considered a hazardous substance.[1] All personnel handling this chemical should be familiar with its Safety Data Sheet (SDS) and follow established laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves and protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when handling.

  • Wash hands thoroughly after handling.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Remove all ignition sources.[1]

  • Clean up spills immediately.[1]

  • Wear appropriate PPE.

  • For dry spills, use dry clean-up procedures to avoid generating dust.

  • Collect the residue and place it in a suitable, labeled container for waste disposal.

Major Spills:

  • Evacuate personnel from the immediate area.

  • Alert emergency responders and inform them of the location and nature of the hazard.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent the spillage from entering drains or water courses.

  • Recover the product wherever possible.

  • For dry spills, use dry clean-up procedures. For wet spills, vacuum or shovel the material into labeled containers for disposal.

  • Wash the area with large amounts of water and prevent runoff into drains.

Quantitative Hazard Data

The following table summarizes key hazard information for this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.
Respiratory Irritation May cause respiratory irritation.
Carcinogenicity While some azo dyes can be carcinogenic, this compound itself is not classified as a known carcinogen.

Disposal Operational Plan

The proper disposal of this compound waste is a multi-step process that requires careful planning and adherence to institutional and regulatory guidelines. The primary and recommended method for disposal is through a licensed hazardous waste contractor, typically involving incineration.

Step 1: Waste Characterization and Classification

  • All waste containing this compound must be treated as hazardous waste.

  • Your institution's Environmental Health and Safety (EHS) department will be responsible for the official hazardous waste determination and assignment of the appropriate EPA waste codes. This is typically done based on the characteristics of the waste (e.g., toxicity, ignitability).

Step 2: Waste Segregation and Collection

  • Collect all this compound waste in a dedicated, compatible, and properly labeled hazardous waste container.

  • Solid Waste: This includes contaminated PPE, weigh boats, and paper towels. Collect in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Liquid Waste: Collect in a leak-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Do not dispose of this compound down the drain.

Step 3: Container Management and Labeling

  • Use containers that are in good condition and compatible with the waste.

  • Keep containers closed except when adding waste.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations)

    • The approximate percentages of each component.

    • The specific hazard(s) (e.g., toxic, irritant).

    • The date the container was first used for waste accumulation.

    • Your name, department, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA should be under the direct control of laboratory personnel and located at or near the point of generation.

  • Ensure that incompatible wastes are segregated within the SAA.

Step 5: Arranging for Disposal

  • Once the waste container is full or you are ready for a pickup, contact your institution's EHS department to schedule a waste collection.

  • Do not move the hazardous waste from your laboratory. Trained EHS personnel or the licensed waste contractor will handle the transportation.

Step 6: Off-Site Transportation and Disposal

  • The licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The most common and effective disposal method for azo dyes like this compound is high-temperature incineration, which destroys the organic molecule, mitigating its hazardous properties.

  • A manifest will be created to track the waste from your laboratory to its final destination, ensuring a complete chain of custody.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

Disperse_Black_9_Disposal_Workflow cluster_Lab_Operations Laboratory Operations cluster_EHS_Contractor EHS / Licensed Contractor Operations A Generation of This compound Waste B Segregate and Collect Waste (Solid and Liquid Streams) A->B C Label Container with 'Hazardous Waste' and Contents B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact EHS for Waste Pickup D->E F EHS Collects Waste from Laboratory E->F G Waste Characterization and Manifesting F->G H Transport to Licensed Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safe laboratory environment and ensure that hazardous waste is managed in a compliant and environmentally responsible manner. Always consult your institution's specific hazardous waste management plan for detailed guidance.

References

Essential Safety and Logistical Information for Handling Disperse Black 9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE) required for handling Disperse Black 9, along with essential operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact. The following tables summarize the recommended PPE.

Eye and Face Protection

Equipment TypeStandardUsage Recommendation
Safety GlassesANSI Z87.1Must be worn at all times in the laboratory.
Chemical Splash GogglesANSI Z87.1Recommended when there is a risk of splashes or dust generation.
Face ShieldANSI Z87.1Should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

Hand Protection

There are no specific breakthrough time data available for this compound. However, for dye powders, gloves meeting the EN 374 standard for chemical protection are recommended. The choice of glove material and thickness should be based on the duration and nature of the work.

Glove MaterialRecommended UseEN 374 Performance Level
Nitrile RubberIncidental contact, handling small quantitiesLevel 2 (Breakthrough time > 30 minutes)
NeopreneExtended contact, handling larger quantitiesLevel 5 (Breakthrough time > 240 minutes)
Butyl RubberExtended contact, high-risk operationsLevel 6 (Breakthrough time > 480 minutes)

Respiratory Protection

While there is no specific OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) for this compound, some U.S. states have established occupational exposure limits for "Particulates Not Otherwise Regulated (PNOR)".[1] It is recommended to keep exposure to the lowest feasible concentration.[2]

Exposure ScenarioRespirator TypeNIOSH Filter SeriesAssigned Protection Factor (APF)
Low dust levels, well-ventilated areaFiltering Facepiece Respirator (Dust Mask)N95, R95, or P9510
Moderate dust levels or inadequate ventilationHalf-Mask Air-Purifying RespiratorN95, R95, or P9510
High dust levels or spill cleanupFull-Facepiece Air-Purifying RespiratorN100, R100, or P10050
Unknown concentrations or oxygen-deficient environmentsPowered Air-Purifying Respirator (PAPR) or Supplied-Air RespiratorHEPAVaries (25 to 1000)

Skin and Body Protection

Equipment TypeMaterialUsage Recommendation
Laboratory CoatCotton or polyester/cotton blendStandard laboratory attire.
Chemical Resistant ApronRubber or PVCRecommended when handling larger quantities or during spill cleanup.
CoverallsDisposable (e.g., Tyvek®)Recommended for extensive handling or significant potential for contamination.

Operational and Disposal Plans

Safe Handling Procedures

  • Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure, especially when working with the powder form to minimize dust generation.[2]

  • Weighing : When weighing the powder, use a balance inside a ventilated enclosure or a containment glove box to prevent airborne dust.

  • Transferring : Use scoops or spatulas to transfer the powder. Avoid pouring, which can create dust clouds.

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.

Storage Plan

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent contamination and moisture absorption.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Label all containers clearly with the chemical name and any associated hazards.

Spill Response Plan

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Coveralls) evacuate->ppe contain Contain the Spill (Use absorbent pads or socks) ppe->contain cleanup_solid Clean Up Solid Spill (Gently sweep or scoop into a labeled waste container) contain->cleanup_solid If Solid cleanup_liquid Clean Up Liquid Spill (Use inert absorbent material) contain->cleanup_liquid If Liquid decontaminate Decontaminate the Area (Wipe with a suitable solvent, followed by soap and water) cleanup_solid->decontaminate cleanup_liquid->decontaminate disposal Dispose of Waste (Follow hazardous waste disposal guidelines) decontaminate->disposal report Report the Incident (Inform lab supervisor) disposal->report end Spill Response Complete report->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.